molecular formula C13H12N2O2 B1491862 Ethyl 6-phenylpyridazine-4-carboxylate CAS No. 2098113-29-0

Ethyl 6-phenylpyridazine-4-carboxylate

Número de catálogo: B1491862
Número CAS: 2098113-29-0
Peso molecular: 228.25 g/mol
Clave InChI: JCIIFAWGODCSGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-phenylpyridazine-4-carboxylate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It belongs to the class of pyridazine derivatives, which are nitrogen-containing heterocycles of significant interest in medicinal chemistry. Researchers value this compound as a versatile synthetic intermediate or building block for the development of novel pharmaceutical agents. Pyridazine-3(2H)-one derivatives, which share a closely related core structure, have been investigated in patent literature for their potential as Phosphodiesterase-4 (PDE4) inhibitors . The PDE4 enzyme is a key target for therapeutic research, and its inhibition is a mechanism of interest for the treatment of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, psoriasis, and rheumatoid arthritis . As such, Ethyl 6-phenylpyridazine-4-carboxylate serves as a critical precursor in the synthesis and discovery of new bioactive molecules targeting these pathways. The compound features an ester functional group, which can be readily modified through hydrolysis or amidation, and a phenyl-substituted pyridazine ring that can be further functionalized. For research purposes, it is recommended to store the product sealed in a dry environment at cool temperatures, typically between 2-8°C, to ensure its long-term stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Propiedades

IUPAC Name

ethyl 6-phenylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-12(15-14-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIFAWGODCSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of Ethyl 6-phenylpyridazine-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,2-diazine (pyridazine) scaffold is recognized as a privileged pharmacophore. Ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) serves as a highly versatile, electron-deficient building block[1]. As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical properties, structural causality, and self-validating synthetic protocols of this compound, providing a comprehensive guide for drug development professionals.

Physicochemical Properties & ADME Causality

The utility of a chemical building block is dictated by its physicochemical profile. Table 1 summarizes the core metrics of ethyl 6-phenylpyridazine-4-carboxylate, highlighting its strict compliance with Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data

PropertyValueADME Causality & Pharmacological Impact
Molecular Weight 228.25 g/mol [1]Low MW provides ample "molecular real estate" for downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
Molecular Formula C₁₃H₁₂N₂O₂[1]Establishes the baseline atomic composition for exact mass validation in LC-MS workflows.
LogP (Estimated) ~2.5Strikes an optimal balance between aqueous solubility (necessary for systemic circulation) and lipophilicity (required for lipid bilayer permeation).
H-Bond Donors (HBD) 0The absence of HBDs minimizes the desolvation energy penalty, significantly enhancing transcellular membrane permeability.
H-Bond Acceptors (HBA) 4The N1/N2 atoms and ester oxygens provide critical vectors for target protein engagement (e.g., kinase hinge regions).
Topological Polar Surface Area (TPSA) ~52.1 ŲFalls well below the 90 Ų threshold, indicating a high probability of Blood-Brain Barrier (BBB) penetration for CNS indications.

Structural and Electronic Characteristics

The chemical behavior of ethyl 6-phenylpyridazine-4-carboxylate is governed by the profound electron deficiency of the pyridazine core[2].

  • Electronic Distribution: The adjacent electronegative nitrogen atoms (N1, N2) draw electron density away from the carbon backbone. This effect is synergistically amplified by the electron-withdrawing ethyl ester at the C4 position. Consequently, the ring is highly resistant to electrophilic aromatic substitution but is primed for nucleophilic attack or metal-catalyzed cross-coupling at the C5 position.

  • Dipole Moment: The 1,2-diazine system possesses a strong, localized dipole moment. This allows the molecule to participate in directed multipolar interactions within protein binding pockets, often displacing high-energy structured water molecules to drive binding entropy.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility, the synthesis of ethyl 6-phenylpyridazine-4-carboxylate relies on a one-pot, three-component condensation. This protocol is designed as a self-validating system , where the physical chemistry of the reaction dictates the purity of the output.

Step-by-Step Synthetic Methodology

This methodology adapts green-chemistry principles, utilizing acoustic cavitation to drive the reaction kinetics[3].

  • Reagent Preparation: Equimolar amounts (1.0 mmol) of phenylglyoxal hydrate and a β -ketoester equivalent are suspended in 5 mL of deionized water.

  • Nucleophilic Addition: Hydrazine hydrate (1.5 mmol) is added dropwise. Causality: Hydrazine is selected because its bidentate nucleophilicity perfectly complements the 1,4-dielectrophilic nature of the intermediate, forcing a regioselective cyclization of the 1,2-diazine core.

  • Ultrasonic Irradiation: The mixture is subjected to ultrasonic irradiation (ambient temperature) for 30–60 minutes. Causality: Acoustic cavitation generates localized micro-environments of extreme heat and pressure, accelerating the condensation without requiring bulk heating or transition-metal catalysts[3].

  • Isolation: The crude product precipitates as a solid. It is filtered and washed with cold water.

  • Purification: Recrystallization from hot ethanol. Causality: This exploits the differential temperature-dependent solubility of the highly crystalline target compound versus amorphous, polar polymeric byproducts, ensuring >98% purity without the need for silica gel chromatography.

SynthWorkflow A Phenylglyoxal Hydrate + β-Ketoester B Condensation Reaction (Hydrazine Hydrate, H2O) A->B Step 1: Mixing C Crude Ethyl 6-phenylpyridazine -4-carboxylate B->C Step 2: Cyclization D Recrystallization (Ethanol) C->D Step 3: Isolation E Analytical Validation (HPLC, NMR, MS) D->E Step 4: QC

Fig 1: Three-component synthetic workflow for ethyl 6-phenylpyridazine-4-carboxylate.

Self-Validating Analytical Protocols

To guarantee trustworthiness, the analytical workflow must cross-verify the structural integrity:

  • Chromatographic Purity (HPLC): Confirms the complete consumption of the UV-active phenylglyoxal starting material.

  • Structural Confirmation (¹H NMR): The C5 proton of the pyridazine ring must appear as a distinct, highly deshielded singlet (typically between δ 8.0–8.5 ppm). If a different regioisomer were formed during cyclization, this diagnostic signal would be absent or shifted, making the NMR a self-contained proof of regiochemistry.

  • Mass Spectrometry (ESI-MS): Validates the exact mass ( m/z [M+H]⁺ 229.1).

Pharmacological Applications & Target Engagement

In drug discovery, the pyridazine scaffold is frequently deployed as a bioisostere for phenyl rings or pyrimidines to modulate target engagement, particularly in the design of kinase inhibitors (e.g., Aurora kinase modulators)[4].

  • Hinge Region Binding: The N1 and N2 atoms act as potent hydrogen bond acceptors, interacting directly with the backbone amides (e.g., Leu, Ala) of the kinase hinge region.

  • Hydrophobic Pocket Exploitation: The C6-phenyl ring is strategically positioned to occupy adjacent hydrophobic pockets, optimizing binding enthalpy via π−π stacking with aromatic residues (Phe, Tyr)[4].

  • Solvent Vector: The C4-ethyl ester often points toward the solvent-exposed region, providing a synthetic vector to attach solubilizing groups (e.g., piperazines or morpholines) in subsequent lead optimization cycles.

TargetEngagement Ligand Ethyl 6-phenylpyridazine -4-carboxylate N_Atoms N1/N2 Pyridazine (H-Bond Acceptors) Ligand->N_Atoms Phenyl C6-Phenyl Ring (π-π Stacking) Ligand->Phenyl Ester C4-Ethyl Ester (Hydrophobic Fit) Ligand->Ester Kinase Target Protein (e.g., Kinase Hinge) N_Atoms->Kinase H-Bonding Phenyl->Kinase Aromatic Interaction Ester->Kinase Van der Waals

Fig 2: Pharmacophore mapping and target engagement logic of the pyridazine scaffold.

References

  • Title: CAS号:2098113-29-0 - 毕得医药 (Bidepharm) | Source: bidepharm.com | URL: 1

  • Title: Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation | Source: growingscience.com | URL: 3

  • Title: Product Class 8: Pyridazines (Science of Synthesis) | Source: thieme-connect.de | URL: 2

  • Title: WO2007087276A1 - Aurora kinase modulators and method of use | Source: google.com/patents | URL: 4

Sources

ethyl 6-phenylpyridazine-4-carboxylate chemical structure analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure of Ethyl 6-Phenylpyridazine-4-carboxylate

Abstract

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design.[1] This guide provides a comprehensive technical analysis of the chemical structure of a representative derivative, ethyl 6-phenylpyridazine-4-carboxylate. We will delve into the synthesis, detailed spectroscopic characterization, and the underlying principles that govern its structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important class of heterocyclic compounds.

I. Introduction: The Significance of the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been extensively utilized in drug development.[2] Its value stems from a combination of properties:

  • Physicochemical Profile : The pyridazine ring possesses a high dipole moment and robust, dual hydrogen-bond accepting capacity, which can be critical for strong drug-target interactions.[1]

  • Bioisosteric Replacement : It often serves as a less lipophilic and metabolically more stable substitute for a phenyl ring, a common strategy in lead optimization.[1]

  • Pharmacological Versatility : Pyridazine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-hypertensive, analgesic, and anti-diabetic properties.[2][3][4]

Ethyl 6-phenylpyridazine-4-carboxylate serves as an excellent model for understanding the core structural and spectroscopic features of this compound class. Its analysis provides a foundational blueprint for characterizing more complex, biologically active analogs.

II. Molecular Structure and Synthesis

The structure of ethyl 6-phenylpyridazine-4-carboxylate consists of a central pyridazine ring substituted at the C4 position with an ethyl carboxylate group and at the C6 position with a phenyl group.

Caption: Chemical structure of ethyl 6-phenylpyridazine-4-carboxylate.

Synthesis Workflow

A common and efficient method for synthesizing substituted pyridazines is through a one-pot, three-component reaction. For ethyl 6-phenylpyridazine-4-carboxylate, a plausible route involves the reaction of ethyl benzoylacetate, glyoxal, and hydrazine hydrate in an aqueous medium. This approach is valued for its atom economy and operational simplicity.[5]

SynthesisWorkflow start Starting Materials reactants 1. Ethyl Benzoylacetate 2. Glyoxal 3. Hydrazine Hydrate start->reactants Combine reaction One-Pot Reaction (Aqueous Medium, RT) reactants->reaction cyclization Condensation & Cyclization reaction->cyclization In situ formation of intermediate product Crude Product cyclization->product purification Purification (Recrystallization from Ethanol) product->purification final Ethyl 6-phenyl- pyridazine-4-carboxylate purification->final Pure Compound

Caption: Generalized workflow for the synthesis of the title compound.

III. Spectroscopic Characterization

The definitive confirmation of the chemical structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The predicted spectrum of ethyl 6-phenylpyridazine-4-carboxylate in a solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
Pyridazine-H (C3-H) 9.3 - 9.5 Singlet (s) 1H Highly deshielded by adjacent ring nitrogen and electron-withdrawing ester.
Pyridazine-H (C5-H) 8.2 - 8.4 Singlet (s) 1H Deshielded by aromatic ring current and adjacent nitrogen atom.
Phenyl-H (ortho) 8.0 - 8.2 Multiplet (m) 2H Deshielded by proximity to the electron-deficient pyridazine ring.
Phenyl-H (meta, para) 7.5 - 7.7 Multiplet (m) 3H Typical aromatic region, less deshielded than ortho protons.
Ester Methylene (-OCH₂CH₃) 4.4 - 4.6 Quartet (q) 2H Deshielded by the adjacent oxygen atom; split by the methyl protons.

| Ester Methyl (-OCH₂CH₃) | 1.4 - 1.6 | Triplet (t) | 3H | Standard alkyl region; split by the methylene protons. |

Note: Predictions are based on established principles and data from structurally similar compounds, such as ethyl 6-phenyl-3-propylpyridazine-4-carboxylate.[5]

Caption: Correlation of molecular protons to their predicted ¹H NMR signals.

B. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms within the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be unique.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
Ester Carbonyl (C=O) 164 - 166 Typical ester carbonyl region, highly deshielded.
Pyridazine C6 159 - 161 Attached to nitrogen and the phenyl group.
Pyridazine C4 133 - 135 Attached to the ester group.
Phenyl C1 (ipso) 130 - 132 Attached to the pyridazine ring.
Pyridazine C3 & C5 126 - 130 Aromatic carbons within the heterocycle.
Phenyl C2, C3, C4 127 - 131 Standard aromatic carbon region.
Ester Methylene (-OCH₂) 62 - 64 Deshielded by the adjacent oxygen atom.

| Ester Methyl (-CH₃) | 13 - 15 | Standard upfield alkyl carbon signal. |

Note: Chemical shift predictions are based on data from analogous structures.[5]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyridazine & Phenyl)
2980 - 2850 C-H Stretch Aliphatic (Ethyl group)
~1720 C=O Stretch Ester (Carbonyl)
1600 - 1450 C=C & C=N Stretch Aromatic Rings

| ~1250 | C-O Stretch | Ester |

Note: The strong carbonyl (C=O) stretch around 1720 cm⁻¹ is a highly diagnostic peak for the presence of the ethyl ester functional group.[6][7]

D. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For ethyl 6-phenylpyridazine-4-carboxylate (Molecular Formula: C₁₃H₁₂N₂O₂), the expected molecular weight is approximately 228.25 g/mol .

Expected MS Data

m/z Value Interpretation
~228 [M]⁺, the molecular ion peak.
~200 [M - C₂H₄]⁺, loss of ethylene from the ethyl group.
~183 [M - OEt]⁺, loss of the ethoxy radical.
~155 [M - COOEt]⁺, loss of the entire ethyl carboxylate group.

| ~77 | [C₆H₅]⁺, phenyl cation fragment. |

Note: The exact mass and fragmentation will depend on the ionization technique used (e.g., ESI, EI). The fragmentation of a similar compound shows loss of the ester-related fragments to be a primary pathway.[5]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-phenylpyridazine-4-carboxylate

This protocol is an adapted, generalized procedure based on established three-component synthesis methods.[5]

  • Reaction Setup : To a 100 mL round-bottom flask, add ethyl benzoylacetate (10 mmol), glyoxal (40% in water, 10 mmol), and 30 mL of water.

  • Reagent Addition : Stir the mixture vigorously at room temperature. Slowly add hydrazine hydrate (10 mmol) dropwise over 15 minutes.

  • Reaction : Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, a precipitate will have formed. Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification : Recrystallize the crude product from hot ethanol.

  • Characterization : Dry the purified yellow crystals under vacuum. Determine the melting point and perform spectroscopic analyses (NMR, IR, MS) to confirm the structure and purity.

V. Conclusion

The structural analysis of ethyl 6-phenylpyridazine-4-carboxylate is a systematic process that integrates synthesis with a suite of powerful spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data. The insights gained from analyzing this model compound are directly applicable to the broader field of pyridazine-based drug discovery, providing researchers with the fundamental knowledge required to characterize novel and potentially therapeutic agents.

VI. References

  • G. A. M. El-Hag, et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. Available at: [Link]

  • M. D. P. L. Jean-François, et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Lirias. Available at: [Link]

  • V. Sharma, et al. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Y. Ma, et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]

  • J. F. Miravet, et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. Available at: [Link]

  • W. J. Hobbs (2022). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Available at: [Link]

  • A. A. F. Wasfy, et al. (2006). Pyridazine Derivatives and Related Compounds Part 19. Taylor & Francis Online. Available at: [Link]

  • I. M. Feher, et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available at: [Link]

  • S. Sharma (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Bentham Science. Available at: [Link]

  • M. A. El-Hashash, et al. (2014). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • M. Bakherad, et al. (2011). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (2016). Supporting Information. RSC. Available at: [Link]

  • Y. J. Yoon, et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Organic Chemistry Portal. Available at: [Link]

  • S. M. Govindasamy, et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]

  • J. D. Albright, et al. (1982). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry. Available at: [Link]

  • P. F. W. P. L. G. G. D. D. J. M. E. Edwards (2018). Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). Google Patents. Available at:

  • A. Fadlan, et al. (2017). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. ResearchGate. Available at: [Link]

  • V. P. Zaytsev, et al. (2020). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. PMC. Available at: [Link]

  • S. Sura, et al. (2026). Some biologically active pyridazine derivatives and their application. ResearchGate. Available at: [Link]

  • PubChem (2026). 4-pyridazinecarboxylic acid, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, ethyl ester, dihydrochloride. PubChem. Available at: [Link]

  • M. A. El-Hashash, et al. (2014). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. Available at: [Link]

  • N. G. Yernale, et al. (2023). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][8]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 6-Phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of ethyl 6-phenylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the molecular architecture, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document explains the causal relationships between the electronic environment of each nucleus and its corresponding spectral signature. Furthermore, a detailed, field-proven experimental protocol for acquiring high-fidelity NMR data for this class of compounds is presented, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Heterocyclic Chemistry

Ethyl 6-phenylpyridazine-4-carboxylate belongs to the pyridazine class of diazines, which are prevalent scaffolds in pharmacologically active compounds. The precise arrangement of substituents on the pyridazine core is critical to its biological activity, making definitive structural confirmation paramount. NMR spectroscopy offers an unparalleled, non-destructive method to map the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The chemical shift (δ) of a nucleus in an NMR spectrum provides a detailed account of its local electronic environment. Electron-withdrawing groups, heteroatoms, and anisotropic effects from aromatic systems induce predictable shifts in resonance frequencies, allowing for precise atom-by-atom assignment. This guide will serve as a practical reference for interpreting the NMR data of this molecule and as a methodological template for related structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure of ethyl 6-phenylpyridazine-4-carboxylate is presented below. The pyridazine ring is numbered starting from one of the nitrogen atoms, and the phenyl and ethyl substituents are numbered accordingly.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Load & Lock Tune & Shim transfer->load acq_h1 5. Acquire 1D ¹H load->acq_h1 acq_c13 6. Acquire 1D ¹³C acq_h1->acq_c13 acq_2d 7. Acquire 2D (COSY, HSQC) acq_c13->acq_2d process 8. FT, Phasing, Referencing acq_2d->process integrate 9. Integrate ¹H Signals process->integrate analyze 10. Analyze Shifts, Multiplicities, Couplings integrate->analyze assign 11. Final Structure Confirmation analyze->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of ethyl 6-phenylpyridazine-4-carboxylate are rich with information that directly confirms its molecular structure. The highly deshielded nature of the pyridazine ring protons, particularly H3, serves as a key diagnostic feature. The distinct patterns of the phenyl and ethyl ester groups are readily identifiable and align with established chemical shift theory. By following the detailed experimental protocol provided, researchers can reliably acquire and interpret high-quality NMR data, ensuring the structural integrity of this and related heterocyclic compounds in their research and development endeavors. The use of complementary 2D NMR techniques is strongly encouraged for unequivocal assignment and validation.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Duddeck, H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for an article. [Link]

  • Dischler, B., & Englert, G. (1965). H-H and 13C-H coupling constants in pyridazine. Zeitschrift für Naturforschung A. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Adriaensens, L., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Gomha, S. M., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • SciSpace. (2021). Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N. [Link]

  • SciELO. (2003). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. [Link]

  • Sciforum. (2001). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • ResearchGate. (1965). H-H and 13C-H coupling constants in pyridazine. [Link]

  • Semantic Scholar. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Pharmacophore Modeling and Structural Deconstruction of Ethyl 6-Phenylpyridazine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) is a highly versatile synthetic building block and a privileged scaffold in modern drug discovery. The core 1,2-diazine (pyridazine) ring offers unique physicochemical properties compared to its benzene or pyridine analogs, making it a powerful moiety for target engagement. This technical guide outlines the rigorous computational and experimental protocols required to construct, validate, and deploy a pharmacophore model for this specific molecule, enabling its use in virtual screening and lead optimization.

Structural Deconstruction & Electronic Profiling

To build an accurate pharmacophore model, we must first deconstruct the molecule into its fundamental electronic and steric components. The pyridazine heterocycle is not merely a benzene bioisostere; its adjacent nitrogen atoms create a strong localized dipole moment (approximately 4.0 D), which significantly enhances π-stacking interactions and provides dual hydrogen-bond acceptor (HBA) capabilities .

The substitution pattern of ethyl 6-phenylpyridazine-4-carboxylate dictates three primary pharmacophoric features:

  • The Pyridazine Core (F1): Acts as an aromatic ring (AR) for π-π or cation-π interactions, while N1 and N2 serve as potent HBAs.

  • The C6-Phenyl Ring (F2): Provides a broad hydrophobic (HY) surface. The dihedral angle between the phenyl and pyridazine rings is critical; steric hindrance prevents a perfectly coplanar arrangement, necessitating rigorous conformational sampling.

  • The C4-Ethyl Carboxylate (F3): The carbonyl oxygen acts as a directional HBA. The ethyl chain provides a flexible hydrophobic tail.

Quantitative Feature Matrix
Feature IDChemical MoietyPharmacophore TypeSpatial Tolerance (Radius)Electronic Role
F1 Pyridazine N1/N2Hydrogen Bond Acceptor (HBA)1.2 ÅDipole-dipole alignment; H-bond formation.
F2 Pyridazine RingAromatic Ring (AR)1.5 Åπ-π stacking with aromatic target residues.
F3 C6-Phenyl RingHydrophobic (HY) / AR1.8 ÅOccupies hydrophobic pockets; van der Waals interactions.
F4 Ester CarbonylHydrogen Bond Acceptor (HBA)1.2 ÅDirectional H-bond formation with backbone amides.
F5 Ethyl GroupHydrophobic (HY)1.5 ÅSteric bulk for sub-pocket occupation.

Computational Workflow: Self-Validating Pharmacophore Generation

A pharmacophore model is only as robust as its discriminatory power. To ensure the model is scientifically sound, we employ a self-validating system that utilizes decoy molecules. The causality behind this choice is simple: a model must not only recognize the active conformation but actively reject structurally similar but biologically inert compounds.

Step-by-Step Methodology

Step 1: Ligand Preparation and Conformational Sampling

  • Action: Input the SMILES string of ethyl 6-phenylpyridazine-4-carboxylate into a conformational search engine (e.g., OMEGA or Schrödinger MacroModel).

  • Causality: The ester linkage at C4 and the biaryl-like C6-phenyl bond possess rotational degrees of freedom. We utilize the OPLS4 force field because it accurately parameterizes the torsional energy barriers of these specific bonds, ensuring the generated conformers represent physically realistic, low-energy states (ΔE < 5 kcal/mol from the global minimum).

Step 2: Feature Extraction and Spatial Constraint Definition

  • Action: Map the F1-F5 features onto the lowest-energy conformer. Define distance and angle constraints between the C6-phenyl centroid, the pyridazine centroid, and the ester carbonyl oxygen.

  • Causality: Targets such as Acetylcholinesterase (AChE) and Interleukin-4 induced 1 (IL4I1) , which are known to bind 6-phenylpyridazine derivatives, require precise spatial geometries to accommodate the molecule within their active sites.

Step 3: Decoy Generation and Model Validation

  • Action: Generate a decoy set of 1,000 molecules using the DUD-E (Directory of Useful Decoys, Enhanced) methodology. Decoys must have similar 1D physicochemical properties (MW, LogP) but dissimilar 2D topologies.

  • Action: Screen the active conformer and the decoy set through the generated pharmacophore model.

  • Causality: This creates a self-validating loop. If the model retrieves decoys alongside the active compound, the spatial tolerances (radii) are too loose and must be refined.

Workflow Input Ligand Input (Ethyl 6-phenylpyridazine-4-carboxylate) ConfGen Conformational Sampling (OPLS4 Force Field) Input->ConfGen FeatExtract Feature Extraction (HBA, AR, HY mapping) ConfGen->FeatExtract ModelGen Pharmacophore Model Generation FeatExtract->ModelGen Validation Decoy Validation (ROC-AUC > 0.8) ModelGen->Validation Fail Refine Tolerances Validation->Fail Fail Screening Virtual Library Screening Validation->Screening Pass (EF > 10) Fail->ModelGen

Fig 1: Self-validating pharmacophore modeling workflow with decoy benchmarking.

Validation Metrics Summary
MetricTarget ThresholdCausality / Rationale
ROC-AUC > 0.85Ensures the model distinguishes actives from decoys across all sensitivity thresholds.
Enrichment Factor (EF 1%) > 10.0Guarantees that the top 1% of screened compounds contains a disproportionately high number of true hits.
RMSD (Conformers) < 1.0 ÅEnsures the bioactive conformation does not deviate significantly from the lowest-energy state.

Spatial Constraints & Feature Mapping

The spatial relationship between the features is the core of the pharmacophore. The rigid vector between the pyridazine ring and the ester carbonyl is the primary anchor, while the torsional flexibility of the C6-phenyl ring allows it to adapt to various hydrophobic pockets.

Features Ph C6-Phenyl (AR/HY) Pyr Pyridazine (AR/HBA) Ph->Pyr Torsional Flexibility Ester C4-Ester (HBA/HY) Ph->Ester Distance Constraint Pyr->Ester Rigid Vector

Fig 2: Spatial relationships and constraints between the three primary pharmacophore features.

Experimental Validation Protocol (In Vitro)

To bridge the gap between computational modeling and physical reality, the pharmacophore model must be validated through an in vitro binding assay. We utilize a competitive binding assay against a known target of the 6-phenylpyridazine scaffold (e.g., IL4I1).

Step-by-Step Methodology

Step 1: Compound Preparation and Quality Control

  • Action: Dissolve ethyl 6-phenylpyridazine-4-carboxylate in 100% DMSO to create a 10 mM stock solution. Perform LC-MS and 1H-NMR to confirm purity (>98%).

  • Causality: Impurities or degradation products can cause false positives in binding assays. Validating the structural integrity of the ester linkage is critical, as esterases in biological buffers can prematurely hydrolyze the C4-carboxylate into an inactive acid.

Step 2: Competitive Binding Assay (Self-Validating Setup)

  • Action: Prepare a 96-well plate with the target protein (e.g., recombinant human IL4I1) and a fluorescently labeled known ligand.

  • Action: Introduce the test compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validating Controls:

    • Positive Control: A known high-affinity 6-phenylpyridazine derivative to validate assay sensitivity.

    • Negative Control: A structurally disrupted analog (e.g., where the pyridazine is replaced by a cyclohexane ring) to prove that the specific AR/HBA features of the pyridazine core are responsible for binding, not just general lipophilicity.

  • Action: Measure fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) to calculate the IC50.

  • Causality: If the IC50 of the test compound aligns with the predicted binding affinity from the pharmacophore model, the spatial constraints of the model are experimentally validated.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20240336608A1 - Il4i1 inhibitors and methods of use Source: Google Patents URL

thermodynamic stability of ethyl 6-phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of Ethyl 6-Phenylpyridazine-4-carboxylate

Executive Summary

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] As novel pyridazine-based candidates like ethyl 6-phenylpyridazine-4-carboxylate advance through the drug discovery pipeline, a comprehensive understanding of their thermodynamic stability becomes paramount. This guide provides a robust, multi-faceted framework for the rigorous assessment of this molecule's intrinsic stability. While specific experimental data for this exact compound is not yet prevalent in public literature, this document synthesizes established principles and methodologies for heterocyclic compounds to present a complete theoretical and practical workflow. We will explore predictive computational methods, detail the execution of forced degradation studies as mandated by regulatory bodies, and outline the use of thermal analysis techniques. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to elucidate potential degradation pathways, develop stability-indicating analytical methods, and make informed decisions regarding formulation, packaging, and storage, ensuring the ultimate safety and efficacy of the potential drug product.

The Pyridazine Core in Modern Drug Discovery: A Stability Perspective

The 1,2-diazine (pyridazine) ring is an electron-deficient heteroaromatic system due to the high electronegativity of its two adjacent nitrogen atoms.[2] This electronic nature is fundamental to its biological interactions but also influences its chemical stability. In the target molecule, ethyl 6-phenylpyridazine-4-carboxylate, the core is functionalized with a phenyl group at the 6-position and an ethyl carboxylate at the 4-position. Each of these substituents imparts specific chemical properties that must be considered:

  • Pyridazine Ring: The nitrogen atoms are potential sites for oxidation. The ring itself can be susceptible to nucleophilic attack and photolytic degradation.[3][4]

  • Ethyl Carboxylate Group: This ester moiety is a primary candidate for hydrolysis under both acidic and basic conditions.

  • Phenyl Group: The aromatic ring adds steric bulk and can influence the electronic properties of the pyridazine system.

Understanding the thermodynamic stability of a drug candidate is not merely a regulatory checkbox; it is a cornerstone of drug development. It dictates shelf-life, informs the selection of compatible excipients, determines appropriate storage conditions, and, most critically, ensures that the patient receives a safe and effective dose.[5]

Predictive Insilico Assessment: A First Look at Stability

Before embarking on extensive laboratory work, computational chemistry offers a powerful, resource-efficient means to predict the thermodynamic properties and potential liabilities of ethyl 6-phenylpyridazine-4-carboxylate.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[6] By performing DFT calculations, we can estimate key thermodynamic parameters:

  • Enthalpy of Formation (ΔHf°): Provides a measure of the molecule's intrinsic energy content.

  • Gibbs Free Energy (ΔGf°): Indicates the spontaneity of formation and overall thermodynamic stability.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP): Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to attack.

These calculations can pinpoint the most labile parts of the molecule, such as the carbonyl carbon of the ester group or the nitrogen atoms of the pyridazine ring, guiding the design of forced degradation experiments.

Computational Workflow Diagram

The following diagram outlines a typical workflow for the in silico stability assessment.

cluster_0 Computational Stability Prediction mol_build 1. Build 3D Structure of Molecule geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc thermo_calc 4. Calculate Thermodynamic Properties (ΔHf°, ΔGf°) freq_calc->thermo_calc electronic_calc 5. Analyze Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_calc predict_react 6. Predict Reactive Sites & Degradation Pathways thermo_calc->predict_react electronic_calc->predict_react report 7. Generate Stability Report predict_react->report

Caption: Workflow for computational prediction of thermodynamic stability.

Empirical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is the most critical experimental component for understanding a drug's intrinsic stability.[7] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to generate potential degradation products.[7][8] This process is essential for developing and validating a stability-indicating analytical method, which can resolve the parent drug from all its degradants.[9]

Protocol: Forced Degradation of Ethyl 6-Phenylpyridazine-4-carboxylate

This protocol is a comprehensive approach based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 8-24 hours. Rationale: Ester hydrolysis is typically much faster under basic conditions.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.[11]

  • Thermal Degradation (Solid State): Store the solid API in an oven at 70°C for one week.[10]

  • Photodegradation (ICH Q1B): Expose the solid API and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][12] A control sample should be wrapped in aluminum foil to shield it from light.

3. Sample Analysis:

  • At designated time points, withdraw samples.

  • Neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a target concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze immediately using a validated stability-indicating HPLC-UV method.

  • Utilize LC-MS to obtain mass information on any observed degradation products to aid in structural elucidation.[4]

Experimental Workflow Diagram

This diagram illustrates the logical flow of a forced degradation study.

cluster_1 Forced Degradation Experimental Workflow start Prepare API Stock Solution & Solid Sample stress_conditions start->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, RT) stress_conditions->base oxide Oxidation (H₂O₂, RT) stress_conditions->oxide thermal Thermal Stress (Heat, Solid/Solution) stress_conditions->thermal photo Photostability (ICH Q1B Light) stress_conditions->photo analysis Sample Neutralization & Dilution acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis hplc HPLC-UV Analysis (Stability-Indicating Method) analysis->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms report Data Analysis & Degradation Pathway Elucidation lcms->report

Caption: Experimental workflow for forced degradation and analysis.

Solid-State Stability: Thermal Analysis

The stability of the API in its solid form is crucial for handling, storage, and formulation. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information on the material's behavior upon heating.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A typical DSC scan for a pure, stable crystalline compound will show a sharp endotherm corresponding to its melting point. For ethyl 6-phenylpyridazine-4-carboxylate, DSC can be used to:

  • Determine the melting point and enthalpy of fusion.

  • Assess purity.

  • Detect polymorphs, which may have different stabilities and dissolution rates.

  • Observe exothermic events that could indicate thermal decomposition.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[15] For the target molecule, TGA would reveal the onset temperature of decomposition and the percentage of mass lost at various temperatures, indicating its thermal robustness.

Anticipated Thermal Analysis Data

The following table summarizes the type of quantitative data obtained from thermal analyses. Note: The values are hypothetical for illustrative purposes.

ParameterTechniqueAnticipated ValueSignificance
Melting OnsetDSC200 - 210 °CIndicator of purity and identity. A phenyl-pyridazine synthesized in one study showed a melting point of 202-204.9 °C.[2]
Enthalpy of Fusion (ΔHfus)DSC25 - 35 kJ/molEnergy required to melt the solid; related to crystal lattice energy.
Decomposition Onset (Td)TGA> 220 °CTemperature at which significant mass loss begins; a key measure of thermal stability.
Mass Loss at 300 °CTGA< 5%Indicates high thermal stability in the solid state.

Synthesis of Findings and Risk Mitigation

The ultimate goal of this comprehensive stability assessment is to build a complete profile of ethyl 6-phenylpyridazine-4-carboxylate.

  • Computational data provides a theoretical foundation for its intrinsic stability.

  • Forced degradation studies reveal the likely degradation pathways and products under various stress conditions. For example, rapid degradation under basic hydrolysis would confirm the lability of the ethyl ester group. The formation of N-oxides would point to oxidative instability at the pyridazine nitrogens.[10]

  • Thermal analysis defines the limits of its solid-state stability.

This integrated knowledge is critical for risk mitigation. If the compound is found to be sensitive to light, it must be packaged in amber vials or light-resistant containers. If it is susceptible to oxidation, formulations may require the inclusion of antioxidants, and manufacturing and storage should occur under an inert atmosphere.[10][11] This foundational data is a prerequisite for designing the long-term, real-time stability studies (ICH Q1A) required for regulatory submission.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • The Journal of Physical Chemistry Letters. (2012, November 10). Rediscovering the Wheel. Thermochemical Analysis of Energetics of the Aromatic Diazines. ACS Publications.
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • The Journal of Organic Chemistry. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications.
  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
  • PMC. (2013, August 5). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors.
  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Product Class 8: Pyridazines.
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • MDPI. (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.
  • PubMed. (2000, October 15). Elucidation of fipronil photodegradation pathways. NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8).
  • Benchchem. Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives.
  • ResearchGate. (2022, June 16). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media.
  • ResearchGate. Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Benchchem. 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • MDPI. (2017, October 3). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 6-Phenylpyridazine-4-Carboxylate Derivatives via One-Pot Multicomponent Assembly

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine derivatives represent a privileged class of nitrogen-rich heterocycles with profound implications in drug discovery, serving as core scaffolds for monoamine oxidase inhibitors, platelet aggregation inhibitors, and highly reactive bioorthogonal reagents[1]. Historically, the synthesis of functionalized pyridazines has been bottlenecked by poor regioselectivity, the necessity of harsh organic solvents, and complex downstream purifications.

This application note details a highly efficient, green, and regioselective one-pot, three-component protocol for synthesizing ethyl 6-phenylpyridazine-4-carboxylate derivatives . By leveraging aqueous media at room temperature, this methodology maximizes atom economy, ensures absolute regiocontrol, and provides a self-validating workflow ideal for high-throughput library generation.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just how to execute it. The core of this methodology is the condensation of an arylglyoxal, a β -ketoester (e.g., ethyl butyrylacetate), and hydrazine hydrate [2].

  • The Hydrophobic Effect (Why Water?): The use of water as a solvent is not merely a nod to green chemistry. Water actively drives the reaction. Because the organic substrates (arylglyoxal and β -ketoester) are insoluble in water, the hydrophobic effect forces them into micellar-like droplets. This drastically increases their effective local concentration, accelerating the bimolecular collision rate without the need for thermal energy.

  • Thermal Control (Why Room Temperature?): Arylglyoxals are highly reactive electrophiles prone to degradation, oxidation, or polymerization at elevated temperatures. Maintaining the reaction at room temperature strictly prevents these side reactions and suppresses the formation of symmetric bis-hydrazone byproducts.

  • Dual-Role of Hydrazine Hydrate: Hydrazine is not just a structural building block; it acts as a kinetic catalyst. Initially, it serves as a weak base to deprotonate the active methylene of the β -ketoester, triggering a Knoevenagel-type condensation with the aldehyde carbon of the arylglyoxal. Subsequently, it acts as a bis-nucleophile, attacking the resulting dicarbonyl intermediate to initiate intramolecular cyclization [3].

Mechanistic Workflow

G N1 Arylglyoxal + β-Ketoester N2 Knoevenagel Condensation N1->N2 Base Catalysis N3 Hydrazine Addition N2->N3 Intermediate N4 Cyclization & Dehydration N3->N4 Nucleophilic Attack N5 Ethyl 6-Arylpyridazine -4-Carboxylate N4->N5 Aromatization

Fig 1. Mechanistic pathway for the one-pot synthesis of pyridazine-4-carboxylates.

Experimental Protocol

Self-Validating System: This protocol is designed with built-in visual cues. The transition from a biphasic oily suspension to a crystalline solid serves as a primary indicator of successful cyclization and aromatization, allowing researchers to validate progress prior to analytical chromatography.

Materials Required
  • Electrophile: Phenylglyoxal monohydrate (or substituted variants: 4-NO₂, 4-Br, 4-Cl) (1.0 mmol)

  • Nucleophile: Ethyl butyrylacetate (or ethyl acetoacetate) (1.0 mmol)

  • Cyclizing Agent: Hydrazine hydrate (80% aqueous solution) (1.2 mmol)

  • Solvents: Deionized Water (10 mL), Absolute Ethanol (for recrystallization)

Step-by-Step Methodology
  • Preparation of the Aqueous Dispersion: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the arylglyoxal (1.0 mmol) and the β -ketoester (1.0 mmol) in 10 mL of deionized water.

    • Observation: The mixture will appear as a heterogeneous, biphasic suspension.

  • Initiation via Hydrazine Addition: While stirring vigorously (approx. 600 rpm) at room temperature (20–25 °C), add the hydrazine hydrate (1.2 mmol) dropwise over a period of 2 to 3 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, which could lead to the premature thermal degradation of the arylglyoxal or the formation of uncyclized linear hydrazones.

  • Reaction Progression & Monitoring: Allow the mixture to stir continuously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Self-Validation Checkpoint: As the reaction proceeds (typically taking 2 to 4 hours), the oily suspension will gradually convert into a distinct solid precipitate. This phase change indicates the formation of the highly crystalline, hydrophobic pyridazine product.

  • Isolation: Once TLC confirms the complete consumption of the limiting reagent (arylglyoxal), filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 × 5 mL).

    • Causality: The cold water wash selectively removes unreacted hydrazine and any water-soluble Knoevenagel byproducts without dissolving the target heterocycle.

  • Purification: Transfer the crude solid to a clean Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal lattice formation. Filter and dry the purified crystals under high vacuum for 12 hours.

Quantitative Data & Characterization

The regioselectivity of this multicomponent reaction is absolute; only the 6-aryl substituted isomers are formed, with NMR studies showing no evidence of 5-aryl byproduct formation [2]. The table below summarizes the expected quantitative data for various ethyl 6-phenyl-3-propylpyridazine-4-carboxylate derivatives synthesized using this exact protocol.

Derivative (Phenyl Substituent)Yield (%)Melting Point (°C)Physical Appearance
-H (Unsubstituted Phenyl) 75%50 – 51Yellow crystals
4-Chloro (-Cl) 84%69 – 70Yellow crystals
4-Bromo (-Br) 88%66 – 68Yellow crystals
4-Nitro (-NO₂) 90%118 – 119Orange crystals

Note: Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenylglyoxal significantly increase the electrophilicity of the aldehyde carbon, leading to faster condensation rates and higher overall yields.

References

  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water Source: Current Chemistry Letters (Growing Science) URL:[Link]

  • Arylglyoxals in Synthesis of Heterocyclic Compounds Source: Chemical Reviews (American Chemical Society) URL:[Link]

Scaffold-Centric Drug Discovery: Applications of Ethyl 6-phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the selection of a core heterocycle dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. Ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) has emerged as a privileged building block for synthesizing high-affinity ligands across multiple therapeutic areas, including oncology and neurology.

The pyridazine pharmacophore offers unique physicochemical advantages over traditional phenyl or pyridine rings. Characterized by weak basicity (pKa ~2.3) and a remarkably high dipole moment (approx. 4.0 D), the 1,2-diazine system facilitates robust π-π stacking interactions and acts as a dual hydrogen-bond acceptor . In the context of ethyl 6-phenylpyridazine-4-carboxylate, the C6-phenyl group provides essential hydrophobic bulk for deep-pocket binding, while the C4-carboxylate serves as a highly versatile vector for late-stage functionalization, allowing medicinal chemists to probe solvent-exposed regions of target proteins.

Key Therapeutic Applications

Oncology: Aurora Kinase Inhibition

Pyridazine-4-carboxylate derivatives are heavily utilized in the design of ATP-competitive kinase inhibitors, particularly targeting Aurora Kinase A (AURKA), a critical regulator of mitotic progression . The pyridazine nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, while derivatization at the C4 position with various aliphatic or aromatic amines allows for the optimization of binding kinetics and selectivity profiles.

Pathway Inhibitor Pyridazine-4-carboxamide Derivatives AURKA Aurora Kinase A (AURKA) (Active) Inhibitor->AURKA ATP-competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Downstream Effect Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome Phosphorylation Mitosis Mitotic Entry & Progression Centrosome->Mitosis

Figure 1: Mechanism of action for pyridazine-derived Aurora Kinase A inhibitors in oncology.

Neurology: Voltage-Gated Sodium Channel Blockers

Beyond oncology, the 6-phenylpyridazine scaffold is a critical intermediate in the synthesis of voltage-gated sodium channel (NaV) blockers used for neuropathic pain and epilepsy . The distinct dipole of the pyridazine ring alters the electron density of the adjacent phenyl ring, optimizing the cation-π interactions within the hydrophobic pore of the ion channel.

Physicochemical & SAR Data Presentation

To understand the baseline parameters of this scaffold, Table 1 summarizes the fundamental properties of the parent acid, while Table 2 illustrates a hypothetical but mechanistically grounded Structure-Activity Relationship (SAR) progression when vectorizing the C4 position for AURKA inhibition.

Table 1: Physicochemical Profiling of the Pyridazine Scaffold

PropertyValueMedicinal Chemistry Implication
Molecular Weight (Acid) 124.10 g/mol Low MW allows for extensive elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 63.1 ŲOptimal for membrane permeability; allows room for polar substituents.
Hydrogen Bond Acceptors 4High capacity for target engagement (hinge region binding).
Hydrogen Bond Donors 1 (Acid form)Easily converted to 0 or 1 via amidation, modulating CNS penetrance.

Table 2: Comparative SAR of C4-Amide Derivatives against AURKA

C4 Substituent (Amide R-group)AURKA IC₅₀ (nM)Cellular Efficacy (GI₅₀, µM)Rationalization
-OH (Carboxylic Acid)>10,000N/ACharge repulsion at the ATP-binding pocket entrance.
-NH-CH₃ (Methylamide)45012.5Basic target engagement; lacks sufficient hydrophobic contacts.
-NH-Cyclopropyl852.1Cyclopropyl ring fills a minor hydrophobic sub-pocket, increasing residence time.
-NH-(4-fluorophenyl)120.4Fluorine interacts with a conserved threonine, drastically improving potency.

Experimental Workflows & Protocols

The following protocols detail the "Hit-to-Lead" derivatization of ethyl 6-phenylpyridazine-4-carboxylate. The workflow relies on a two-step sequence: base-catalyzed saponification followed by HATU-mediated amidation.

Workflow Start Ethyl 6-phenylpyridazine -4-carboxylate Hydrolysis Step 1: LiOH Hydrolysis (Unlock C4 Carboxylate) Start->Hydrolysis Coupling Step 2: HATU Amide Coupling (Introduce R-group) Hydrolysis->Coupling Assay Step 3: In Vitro Kinase Assay (Evaluate IC50) Coupling->Assay Decision IC50 < 100 nM? Assay->Decision Lead Advance to Lead Optimization Decision->Lead Yes Redesign SAR Redesign (Modify R-group) Decision->Redesign No Redesign->Coupling

Figure 2: Hit-to-Lead optimization workflow utilizing the ethyl 6-phenylpyridazine-4-carboxylate scaffold.

Protocol A: Base-Catalyzed Saponification to 6-phenylpyridazine-4-carboxylic acid

Objective: Unlock the C4 position by converting the unreactive ethyl ester into a carboxylic acid suitable for coupling.

  • Reaction Setup: Dissolve 1.0 eq of ethyl 6-phenylpyridazine-4-carboxylate in a solvent mixture of THF/MeOH/H₂O (3:1:1, 0.2 M concentration).

    • Expert Causality: The mixed solvent system is critical. THF/MeOH ensures complete dissolution of the lipophilic ester, while water provides the necessary environment for the hydroxide nucleophile.

  • Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion. Stir at room temperature for 4 hours.

    • Expert Causality: LiOH is specifically selected over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, enhancing electrophilicity and driving the reaction forward at room temperature. This prevents the need for heating, which could trigger unwanted nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the ester mass peak (m/z [M+H]⁺) is entirely consumed and replaced by the corresponding acid mass peak.

  • Workup & Purification: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash with Ethyl Acetate (to remove unreacted starting material). Acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Self-Validating Checkpoint: The target carboxylic acid will precipitate out of the acidic solution as a white/pale yellow solid. Filter, wash with cold water, and dry under vacuum. This precipitation step acts as a self-purifying mechanism, typically yielding >95% purity without chromatography.

Protocol B: HATU-Mediated Amidation (Vectorization)

Objective: Couple the purified 6-phenylpyridazine-4-carboxylic acid with diverse primary/secondary amines to build the SAR library.

  • Activation: In a flame-dried flask under N₂, dissolve 1.0 eq of 6-phenylpyridazine-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Expert Causality: HATU is chosen for its superior activation kinetics, forming an active HOAt ester that is highly resistant to hydrolysis. DIPEA is a sterically hindered, non-nucleophilic base that effectively deprotonates the carboxylic acid without competing for the electrophilic center.

  • Coupling: Add 1.2 eq of the desired amine (R-NH₂) to the activated mixture. Stir for 2-4 hours.

  • Self-Validating Workup: Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold water.

    • Expert Causality: Because the final amide product is highly hydrophobic, it will precipitate upon contact with water. Conversely, the tetramethylurea byproduct generated by HATU, along with excess DMF and DIPEA salts, remains highly water-soluble.

  • Isolation: Filter the resulting precipitate, wash with saturated NaHCO₃ (to remove any unreacted acid), followed by water. Dry under high vacuum. Confirm final purity via analytical HPLC and structural identity via ¹H-NMR and HRMS.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC). URL:[Link]

  • Aurora kinase modulators and method of use.Google Patents (WO2007087276A1).
  • Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation.Google Patents (WO2023150201A2).
  • Pyridazine-4-carboxylic Acid. PubChem, National Library of Medicine. URL:[Link]

use of ethyl 6-phenylpyridazine-4-carboxylate as a chemical building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 6-phenylpyridazine-4-carboxylate as a Versatile Building Block in Medicinal Chemistry

Strategic Utility in Drug Design

The pyridazine (1,2-diazine) heterocycle is a privileged scaffold in modern drug discovery. Endowed with unique physicochemical properties—including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity—pyridazines are frequently deployed as bioisosteres for ubiquitous phenyl rings or homologous azines[1].

Ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) represents a highly tractable bifunctional building block[2]. The C6-phenyl group serves as a stable lipophilic anchor, frequently utilized to occupy hydrophobic pockets in target proteins such as kinases (e.g., GSK-3β) and neuroinflammatory targets[3][4]. Concurrently, the C4-ethyl ester provides an orthogonal synthetic handle, allowing for rapid diversification into amides, alcohols, or cross-coupling precursors without disrupting the core pharmacophore.

PharmacophoreLogic A Traditional Phenyl Scaffold (High LogP, hERG liability) B Bioisosteric Replacement A->B C Pyridazine Core (Ethyl 6-phenylpyridazine-4-carboxylate) B->C D Improved Aqueous Solubility C->D E Dual H-Bond Acceptors C->E F Favorable Dipole Moment C->F

Bioisosteric rationale for incorporating the pyridazine scaffold in drug design.

Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting the behavior of downstream derivatives.

PropertyValueClinical / Synthetic Relevance
Chemical Name Ethyl 6-phenylpyridazine-4-carboxylateCore scaffold for library generation.
CAS Registry Number 2098113-29-0Identifier for procurement and tracking[2].
Molecular Formula C13H12N2O2Establishes baseline mass for LC-MS tracking.
Molecular Weight 228.25 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Hydrogen Bond Acceptors 4 (2 on ring, 2 on ester)Enhances target engagement via dual H-bonding[1].
Hydrogen Bond Donors 0Permits addition of H-bond donors via downstream amidation.
Aqueous Solubility ModerateSuperior to biphenyl equivalents due to the diazine core[5].

Mechanistic Rationale for Derivatization

When incorporating ethyl 6-phenylpyridazine-4-carboxylate into a synthetic pipeline, researchers must account for the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms withdraw electron density, rendering the ring highly electron-deficient.

  • Saponification Causality: Standard harsh basic hydrolysis (e.g., refluxing NaOH in EtOH) can lead to ring-opening or nucleophilic aromatic substitution (SNAr) side reactions. Therefore, mild hydrolysis using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system is mandated.

  • Amidation Causality: The resulting 6-phenylpyridazine-4-carboxylic acid[6] is prone to poor reactivity using standard carbodiimides (like DCC or EDC alone) due to the electron-withdrawing nature of the heterocycle. Uronium-based coupling reagents (e.g., HATU) are required to rapidly form the highly reactive HOAt-ester intermediate, driving the amidation to completion.

Self-Validating Experimental Protocols

Protocol A: Mild Saponification to 6-Phenylpyridazine-4-carboxylic Acid

Objective: Hydrolyze the C4-ethyl ester while preserving the integrity of the diazine core.

  • Reaction Setup: Dissolve ethyl 6-phenylpyridazine-4-carboxylate (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL).

    • Causality: THF ensures complete dissolution of the lipophilic ester, while MeOH acts as a phase-transfer co-solvent to bridge the aqueous LiOH with the organic phase.

  • Base Addition: Add LiOH·H2O (2.0 eq, 20 mmol) in a single portion at 0 °C. Stir the biphasic mixture, allowing it to warm to ambient temperature (20-25 °C) over 4 hours.

    • Causality: LiOH provides a milder hydroxide source than NaOH/KOH, suppressing unwanted SNAr degradation of the electron-deficient pyridazine ring.

  • In-Process Validation: Monitor via TLC (100% EtOAc). The starting material (Rf ~0.6) will disappear, replaced by a UV-active baseline spot (Rf 0.0) corresponding to the carboxylate salt.

  • Isoelectric Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL H2O and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches exactly 3.5.

    • Causality: The pyridazine nitrogens have a pKa of ~2.3, while the carboxylic acid has a pKa of ~3.5-4.0. Acidifying below pH 2.0 will protonate the ring, forming a water-soluble hydrochloride salt and destroying the yield. pH 3.5 is the isoelectric point where the zwitterionic/free acid form precipitates quantitatively.

  • Isolation: Filter the resulting pale-yellow precipitate, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford 6-phenylpyridazine-4-carboxylic acid[6].

    • Self-Validation: LC-MS should confirm the mass [M+H]+ at m/z 201.06.

Protocol B: High-Efficiency Amide Coupling

Objective: Generate diverse pyridazine-4-carboxamide libraries for structure-activity relationship (SAR) screening.

  • Activation: In an oven-dried flask under N2, dissolve 6-phenylpyridazine-4-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the electron-deficient acid into a highly reactive HOAt ester. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir for 2–4 hours.

    • Self-Validation: Aliquot 10 µL into 1 mL MeCN and analyze via LC-MS. The intermediate HOAt ester mass should be fully consumed, replaced by the product mass.

  • Workup: Dilute the reaction with EtOAc (30 mL) and quench with saturated aqueous NaHCO3 (15 mL).

    • Causality: NaHCO3 neutralizes excess acid and washes out the HOAt byproduct.

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl (3 × 15 mL), followed by brine.

    • Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing solvent contamination in the final product.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography.

SyntheticWorkflow A Ethyl 6-phenylpyridazine -4-carboxylate B LiOH, THF/H2O (Saponification) A->B C 6-phenylpyridazine -4-carboxylic acid B->C D HATU, DIPEA, R-NH2 (Amidation) C->D E Pyridazine-4-carboxamide Derivatives D->E

Synthetic workflow for the derivatization of ethyl 6-phenylpyridazine-4-carboxylate.

Sources

Application Notes and Protocols: In Vitro Characterization of Ethyl 6-Phenylpyridazine-4-carboxylate as a Potential GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Scientific Rationale for Investigating Ethyl 6-Phenylpyridazine-4-carboxylate at GABA-A Receptors

The central nervous system (CNS) maintains a delicate balance between excitation and inhibition, a fundamental process for proper neurological function. The primary mediator of fast inhibitory neurotransmission is γ-aminobutyric acid (GABA), which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] GABA-A receptors, in particular, are ligand-gated chloride ion channels that are major targets for a wide array of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[3][4][5][6] These drugs act as allosteric modulators, binding to sites on the receptor distinct from the GABA binding site to enhance the receptor's function.[7][8]

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities.[9][10][11] Given the structural similarities of pyridazine-containing compounds to known GABA-A receptor modulators, there is a strong scientific basis for investigating novel pyridazine derivatives, such as ethyl 6-phenylpyridazine-4-carboxylate, as potential modulators of GABA-A receptor activity. The exploration of novel chemical scaffolds is crucial for the development of new therapeutics with improved subtype selectivity and reduced side effects compared to classical benzodiazepines.[3]

This guide provides detailed in vitro assay protocols to characterize the interaction of ethyl 6-phenylpyridazine-4-carboxylate with GABA-A receptors. We will describe two key experimental approaches: a radioligand binding assay to determine the compound's affinity for the benzodiazepine binding site, and a two-electrode voltage clamp (TEVC) electrophysiology assay in Xenopus oocytes to assess its functional effect on receptor activity.

I. Radioligand Binding Assay: Determining Affinity for the Benzodiazepine Site

This protocol describes a competitive binding assay to determine if ethyl 6-phenylpyridazine-4-carboxylate binds to the benzodiazepine site on the GABA-A receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand, such as [³H]Flumazenil, which is known to bind with high affinity to this site.[12][13]

A. Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with [³H]Flumazenil and varying concentrations of test compound prep5->assay1 assay2 Include controls: - Total binding (no competitor) - Non-specific binding (excess unlabeled ligand) assay1->assay2 analysis1 Separate bound and free radioligand via rapid filtration assay2->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Calculate specific binding analysis2->analysis3 analysis4 Plot competition curve and determine IC50 and Ki values analysis3->analysis4

Caption: Workflow for the radioligand binding assay.

B. Detailed Protocol

1. Materials and Reagents:

  • Biological Sample: Rat cortical membranes or membranes from cell lines stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2 in HEK293 cells).

  • Radioligand: [³H]Flumazenil (specific activity ~80 Ci/mmol).

  • Test Compound: Ethyl 6-phenylpyridazine-4-carboxylate, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Diazepam or Clonazepam (10 µM final concentration).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

2. Membrane Preparation:

  • Dissect rat cerebral cortex on ice and homogenize in 10 volumes of ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a small volume of assay buffer and determine the protein concentration using a standard method like the BCA assay.

  • Store the membrane preparation in aliquots at -80°C until use.

3. Assay Procedure:

  • Thaw the membrane preparation on ice and dilute to a final protein concentration of 100-200 µg per well in the assay buffer.

  • Prepare serial dilutions of ethyl 6-phenylpyridazine-4-carboxylate.

  • In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: Membrane preparation, assay buffer, and [³H]Flumazenil (final concentration ~1 nM).

    • Non-specific Binding: Membrane preparation, non-specific binding control (e.g., 10 µM Diazepam), and [³H]Flumazenil.

    • Competition: Membrane preparation, serial dilutions of ethyl 6-phenylpyridazine-4-carboxylate, and [³H]Flumazenil.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13][14]

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Quantify the radioactivity using a liquid scintillation counter.

C. Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (ethyl 6-phenylpyridazine-4-carboxylate) concentration.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity.[12]

ParameterDescriptionTypical Value Range for a Positive Hit
IC50 Concentration of competitor that displaces 50% of the radioligand.Varies depending on the compound.
Ki Inhibitory constant; the affinity of the competing drug for the receptor.nM to low µM range.

II. Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Modulation

This protocol is designed to determine the functional effect of ethyl 6-phenylpyridazine-4-carboxylate on GABA-A receptors expressed in Xenopus laevis oocytes. TEVC allows for the direct measurement of ion flow across the cell membrane in response to GABA application, and how this is modulated by the test compound.[15][16]

A. Signaling Pathway and Experimental Principle

G GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->Receptor binds to orthosteric site Compound Ethyl 6-phenyl- pyridazine-4-carboxylate (Potential PAM) Compound->Receptor binds to allosteric site Cl_influx Cl⁻ Influx Receptor->Cl_influx opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization causes Inhibition Neuronal Inhibition Hyperpolarization->Inhibition leads to

Caption: GABA-A receptor signaling and modulation.

B. Detailed Protocol

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis.

  • Treat the oocytes with collagenase to defolliculate.

  • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) in a 1:1:1 ratio.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • To determine if the test compound is a positive allosteric modulator (PAM), first apply a low concentration of GABA (EC₅-EC₁₀) to establish a baseline current. This concentration should be predetermined from a GABA dose-response curve.

  • Co-apply the same low concentration of GABA with varying concentrations of ethyl 6-phenylpyridazine-4-carboxylate.

  • To test for direct agonist activity, apply ethyl 6-phenylpyridazine-4-carboxylate in the absence of GABA.

  • Ensure adequate washout with the recording solution between applications.

C. Data Analysis and Interpretation
  • Measure Current Amplitude:

    • Measure the peak amplitude of the inward current (carried by Cl⁻ ions) elicited by GABA and the co-application of the test compound.

  • Calculate Potentiation:

    • Potentiation (%) = [ (I(GABA + Compound) - IGABA) / IGABA ] * 100

    • Where I(GABA + Compound) is the current in the presence of both GABA and the test compound, and IGABA is the baseline GABA-evoked current.

  • Generate Dose-Response Curve:

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

  • Determine EC50:

    • Fit the data with a sigmoidal dose-response equation to determine the EC50, the concentration of the compound that produces 50% of the maximal potentiation.

ParameterDescriptionExpected Outcome for a PAM
GABA EC₅₀ Concentration of GABA that elicits 50% of the maximal response.Should be determined prior to testing the modulator.
Potentiation The increase in GABA-evoked current in the presence of the test compound.A concentration-dependent increase in current amplitude.
EC₅₀ (Modulator) Concentration of the modulator that produces 50% of its maximal effect.A potent modulator will have an EC₅₀ in the nM to low µM range.
Direct Agonism Activation of the receptor by the test compound in the absence of GABA.A true PAM should have little to no direct agonist activity.

III. Self-Validating Systems and Troubleshooting

Trustworthiness in your results is paramount. Each experiment should include internal controls to ensure the validity of the data.

  • For Binding Assays:

    • Positive Control: A known benzodiazepine site ligand (e.g., Diazepam) should be run in parallel to confirm the assay is performing as expected.

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the test compound does not interfere with the assay.

  • For Electrophysiology:

    • Positive Control: A known PAM (e.g., Diazepam) should be tested to confirm that the expressed receptors are functional and can be modulated.

    • Oocyte Health: Monitor the holding current and membrane resistance of the oocytes. Unhealthy oocytes can lead to leaky recordings and unreliable data.

    • Off-Target Effects: To rule out non-specific effects, test the compound on uninjected oocytes. No response should be observed.[15]

IV. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of ethyl 6-phenylpyridazine-4-carboxylate as a potential GABA-A receptor modulator. A positive result in the radioligand binding assay, demonstrating affinity for the benzodiazepine site, coupled with a functional potentiation of GABA-evoked currents in the electrophysiology assay, would provide strong evidence for its mechanism of action. Such findings would warrant further investigation, including determination of its selectivity for different GABA-A receptor subtypes and its in vivo efficacy in animal models of CNS disorders.

References

  • GABA A Rs are the most prominent inhibitory neurotransmitter receptors in the CNS.
  • GABAA receptors (GABAARs) are the main inhibitory neurotransmitter receptors and mediate rapid synaptic as well as slow extrasynaptic inhibitory neurotransmission. ()
  • Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry. PubMed. ()
  • GABAA receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. ()
  • GABA(A)-receptor subtypes: a new pharmacology. Merck. ()
  • Editorial: The GABAA receptor: a target of pharmacologically active molecules. Frontiers. ()
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. ()
  • GABA A receptor: Positive and negative allosteric modulators.
  • Technical Support Center: Troubleshooting Electrophysiology Recordings of GABA-A Receptor Modul
  • Structure-Dependent Activity of Natural GABA(A)
  • Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogab
  • Allosteric GABAA Receptor Modul
  • GABAA receptor positive allosteric modul
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC. ()
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ()
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One. Research journals. ()
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC. ()
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Automated Electrophysiology Assays - Assay Guidance Manual. NCBI Bookshelf. ()
  • (PDF) A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells.
  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated P
  • (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
  • View of A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)
  • Pyridazine Deriv
  • GABA A receptor model, stimulation protocols and simulated currents....
  • Electrophysiology of ionotropic GABA receptors - PMC. NIH. ()
  • The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. ()
  • [18F]-5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)
  • [Synthesis and platelet aggregation inhibitory activity of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones]. PubMed. ()
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ()
  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
  • (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ()
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
  • An in vitro evaluation of common botanical extracts on carboxylesterase 1 c
  • 6-ethyl-3-methylpyridazine-4-carboxylic acid — Chemical Substance Inform
  • ethyl 3-amino-6-chloropyridazine-4-carboxylate — Chemical Substance Inform
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Phytotoxic Potential of Methyl 4-Hydroxyphenylacetate Against Ageratina adenophora (Spreng.): Mechanistic Insights and Implications for Sustainable Weed Management. MDPI. ()

Sources

Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 6-Phenylpyridazine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety is a privileged heterocyclic scaffold, integral to numerous compounds across medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, stemming from the two adjacent nitrogen atoms, render it an electron-deficient system, which influences its reactivity and biological activity.[2] Derivatives of pyridazine have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3] The 6-phenylpyridazine-4-carboxylate framework, in particular, serves as a versatile building block for the synthesis of complex molecules with potential therapeutic applications.

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of such heterocyclic systems, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.[4] This guide provides an in-depth exploration of key cross-coupling methodologies—Suzuki-Miyaura, Heck, and Sonogashira reactions—as applied to derivatives of ethyl 6-phenylpyridazine-4-carboxylate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss advanced C-H activation strategies for a more atom-economical functionalization.

Part 1: Synthesis of a Key Intermediate: Ethyl 3-Chloro-6-phenylpyridazine-4-carboxylate

To utilize the power of cross-coupling reactions, a suitable leaving group, typically a halogen, is required on the pyridazine core. This section outlines a proposed synthetic route to ethyl 3-chloro-6-phenylpyridazine-4-carboxylate, a key intermediate for subsequent functionalization. The synthesis is adapted from established methodologies for creating substituted pyridazine systems.

Proposed Synthetic Pathway

The synthesis commences with a multi-component reaction to form the pyridazine ring, followed by chlorination.

Synthesis_Workflow Synthetic Pathway to Key Intermediate cluster_0 Step 1: Pyridazine Ring Formation cluster_1 Step 2: Chlorination A Ethyl 2-phenyl-2-oxoacetate D Ethyl 6-phenyl-3-methyl-2,5-dihydropyridazin-4-one-5-carboxylate A->D B Ethyl acetoacetate B->D C Hydrazine hydrate C->D E Ethyl 6-phenyl-3-methyl-2,5-dihydropyridazin-4-one-5-carboxylate G Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate E->G F Phosphorus oxychloride (POCl3) F->G Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X BoronicAcid R'-B(OH)2 + Base Heck_Reaction_Workflow Experimental Workflow for Heck Coupling Start Start Step1 Combine pyridazine, alkene, base, and Pd catalyst in a reaction vessel under inert atmosphere. Start->Step1 Step2 Add solvent (e.g., DMF or DMAc). Step1->Step2 Step3 Heat the reaction mixture (e.g., 100-140 °C). Step2->Step3 Step4 Monitor reaction by TLC or LC-MS. Step3->Step4 Step5 Cool to room temperature and perform aqueous workup. Step4->Step5 Step6 Extract with an organic solvent. Step5->Step6 Step7 Dry, concentrate, and purify by column chromatography. Step6->Step7 End End Step7->End

Sources

Application Note: Advanced Chromatographic Separation and Purification Protocols for Ethyl 6-phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

Ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) is a highly functionalized heterocyclic building block. Pyridazine derivatives are of significant interest in medicinal chemistry—often utilized as bioisosteres for phenyl or pyridine rings, and prominently featured in the development of N-Formyl peptide receptor (FPR) agonists and CNS-active agents[1].

From a chromatographic perspective, separating and purifying pyridazine derivatives presents unique challenges. The adjacent nitrogen atoms in the pyridazine ring create a strong localized dipole moment and act as potent hydrogen-bond acceptors. To design a robust separation method, we must first analyze the molecule's physicochemical properties to understand the causality behind our stationary and mobile phase selections.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₁₃H₁₂N₂O₂Moderately hydrophobic; suitable for Reverse-Phase (RP) HPLC.
Molecular Weight 228.25 g/mol Elutes well within standard small-molecule gradients.
pKa (Pyridazine Ring) ~2.10Analyte is partially protonated at standard acidic pH (2.5–3.0), risking peak tailing[2].
Functional Groups Ethyl Ester, Phenyl, PyridazineEster is susceptible to hydrolysis at high pH (>8.0).

Analytical RP-HPLC Method Development

The Causality of Method Selection

The fundamental challenge in the RP-HPLC analysis of pyridazines is their interaction with the stationary phase. Because the pKa of the pyridazine ring is approximately 2.10[2], using a standard LC-MS mobile phase containing 0.1% Formic Acid (pH ~2.7) places the molecule in a state of partial protonation.

If a standard, older-generation silica C18 column is used, the basic pyridazine nitrogens will undergo secondary ion-exchange and strong hydrogen-bonding interactions with residual, unreacted silanols (-SiOH) on the silica surface. This causes severe peak tailing and loss of resolution[3].

The Solution: To establish a self-validating and robust method, we must employ either a heavily end-capped C18 column (which masks residual silanols) or a mixed-mode stationary phase (e.g., Coresep or Newcrom R1) that is specifically designed to handle basic heterocycles without relying on ion-pairing reagents[4]. Furthermore, we restrict the mobile phase pH to ≤ 6.5 to prevent the hydrolysis of the ethyl carboxylate group.

HPLC_Workflow Start Target: Ethyl 6-phenylpyridazine-4-carboxylate Prop Physicochemical Analysis pKa ~2.1, Hydrophobic Moieties Start->Prop pH_Decision Select Mobile Phase pH Prop->pH_Decision Acidic Acidic (pH 2.7) 0.1% Formic Acid pH_Decision->Acidic For LC-MS Neutral Neutral (pH 6.5) 10mM NH4OAc pH_Decision->Neutral For Prep/Purity Col_Acidic Mixed-Mode / End-capped C18 (Mitigates Silanol Interactions) Acidic->Col_Acidic Col_Neutral Standard C18 Column (Analyte Fully Neutral) Neutral->Col_Neutral MS_Comp LC-MS Compatible Method Col_Acidic->MS_Comp Prep_Scale Preparative Scale-Up Col_Neutral->Prep_Scale

Caption: Decision tree for RP-HPLC method development based on analyte pKa and structural stability.

Protocol 1: LC-MS Compatible RP-HPLC Workflow

System Suitability (Self-Validating Criteria): Before analyzing synthetic batches, inject a 0.1 mg/mL standard. The system is validated only if the tailing factor (Tf) is ≤ 1.5 and the theoretical plate count (N) is ≥ 5,000.

  • Column: End-capped C18 (e.g., Waters XBridge C18) or Mixed-Mode (e.g., Newcrom R1), 50 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and reduces peak broadening).

  • Detection: UV Diode Array (extracted at 254 nm) and ESI-MS (Positive Mode, monitoring for [M+H]⁺ at m/z 229.1).

Table 2: Analytical RP-HPLC Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
6.0595Linear Gradient
8.0595Column Wash
8.1955Return to Initial
10.0955Re-equilibration

Preparative Flash Chromatography (Synthesis Isolation)

The Causality of Method Selection

Ethyl 6-phenylpyridazine-4-carboxylate is typically synthesized via the cyclocondensation of unsymmetrical enaminodiketones with hydrazines, followed by oxidation[5]. The crude post-reaction mixture often contains unreacted precursors, regioisomers, and highly polar hydrazine byproducts.

While Prep-HPLC is an option, scaling up an acidic aqueous method requires extensive lyophilization, which can degrade the ethyl ester over time. Therefore, Normal-Phase Flash Chromatography is the preferred orthogonal technique for bulk isolation. The silica gel stationary phase strongly retains polar hydrazine byproducts, while the moderately polar target compound elutes cleanly in a Hexane/Ethyl Acetate gradient.

Mechanism cluster_SP Stationary Phase (C18) cluster_MP Mobile Phase Analyte Ethyl 6-phenylpyridazine-4-carboxylate C18 Alkyl Chains (C18) Analyte->C18 Hydrophobic Retention Silanol Residual Silanols (-SiOH) Analyte->Silanol H-Bonding (Causes Tailing) Water Aqueous Buffer Analyte->Water Dipole Interactions ACN Organic Modifier (ACN) Analyte->ACN Elution Partitioning

Caption: Chromatographic interactions between the analyte, mobile phase, and stationary phase.

Protocol 2: Normal-Phase Flash Chromatography Workflow

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Dry load the sample onto Celite or directly inject it into the solid load cartridge to prevent band broadening.

  • Column: 40 g Irregular Silica Gel (40-63 µm, 60 Å).

  • Mobile Phase: Solvent A = Hexane; Solvent B = Ethyl Acetate.

  • Flow Rate: 30 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Table 3: Flash Chromatography Gradient Table
Column Volumes (CV)% Hexane (A)% Ethyl Acetate (B)Purpose
0.0 - 2.01000Elute non-polar impurities
2.0 - 10.0100 → 600 → 40Elute target pyridazine
10.0 - 12.06040Flush remaining regioisomers
12.0 - 14.00100Column strip

Note: Fractions should be immediately concentrated under reduced pressure at ≤ 40 °C to prevent thermal degradation of the ester.

References

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.PubMed Central (PMC).
  • pKa Data Compiled by R. Williams.Organic Chemistry Data.
  • HPLC Methods for analysis of Pyridine.HELIX Chromatography.
  • Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column.SIELC Technologies.
  • Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.Google Patents (EP2857387A1).

Sources

Application Note: Late-Stage Functionalization of Ethyl 6-phenylpyridazine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyridazine core is a privileged scaffold in medicinal chemistry, offering unique hydrogen-bonding capabilities, improved water solubility, and favorable pharmacokinetic profiles compared to traditional benzenoid rings. Specifically, ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) serves as a highly versatile building block[1][2]. Its dense functionalization—featuring an electron-withdrawing ester at C-4 and an electron-donating phenyl ring at C-6—creates a highly differentiated electronic and steric environment across the heteroaromatic ring.

This application note provides a comprehensive, causality-driven guide to the late-stage functionalization of this scaffold. By exploiting the inherent electronic disparities of the pyridazine ring, researchers can selectively target the C-3, C-4, and C-5 positions to rapidly generate diverse analog libraries.

Scaffold_Mapping Scaffold Ethyl 6-phenylpyridazine -4-carboxylate C3 C-3 Position Minisci Alkylation Scaffold->C3 Radical Attack C4 C-4 Position Ester Amidation Scaffold->C4 Acyl Substitution C5 C-5 Position Ir-Catalyzed Borylation Scaffold->C5 C-H Activation

Fig 1. Structural mapping of functionalization vectors on ethyl 6-phenylpyridazine-4-carboxylate.

Direct C-H Functionalization of the Pyridazine Ring

Regioselective Minisci Radical Alkylation (C-3 Position)

Causality & Mechanistic Insight: The is the premier method for the C-H alkylation of electron-deficient heterocycles[3][4]. Pyridazines are inherently electron-deficient, but the addition of a strong acid (e.g., TFA) protonates the nitrogen atoms, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Nucleophilic carbon-centered radicals (generated via the oxidative decarboxylation of aliphatic carboxylic acids) preferentially attack the most electron-deficient and sterically accessible position. In ethyl 6-phenylpyridazine-4-carboxylate, the C-3 position is highly activated by the adjacent protonated nitrogen and is less sterically hindered than the C-5 position (which is flanked by the C-4 ester and C-6 phenyl group).

Minisci_Mechanism Step1 Carboxylic Acid + Ag(I) / S2O8(2-) Step2 Alkyl Radical (R•) Generation Step1->Step2 Step4 Regioselective Addition at C-3 Step2->Step4 Step3 Protonated Pyridazine Scaffold Step3->Step4 Step5 Rearomatization to C-3 Product Step4->Step5 -H+, -e-

Fig 2. Mechanistic workflow of the Minisci radical alkylation targeting the C-3 position.

Self-Validating Protocol: C-3 Alkylation

  • Reaction Setup: To a 20 mL vial equipped with a magnetic stir bar, add ethyl 6-phenylpyridazine-4-carboxylate (1.0 mmol, 1.0 equiv), the desired aliphatic carboxylic acid (3.0 mmol, 3.0 equiv), and AgNO₃ (0.2 mmol, 20 mol%).

  • Solvent & Activation: Dissolve the mixture in a 1:1 mixture of CH₂Cl₂ and H₂O (10 mL). Add trifluoroacetic acid (TFA, 1.5 mmol, 1.5 equiv) dropwise. Rationale: The biphasic system stabilizes the radical intermediates, while TFA ensures complete protonation of the pyridazine core.

  • Oxidant Addition: Slowly add ammonium persulfate ((NH₄)₂S₂O₈, 2.5 mmol, 2.5 equiv) in portions over 10 minutes.

  • Execution: Seal the vial and stir vigorously at 50 °C for 12 hours. Monitor via LC-MS. The reaction is self-validating; the disappearance of the starting mass and the appearance of the [M+R]+ mass indicate successful radical addition and rearomatization.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃ (to pH 8), and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Iridium-Catalyzed C-H Borylation

Causality & Mechanistic Insight: While the Minisci reaction is electronically driven, is governed by sterics[5][6]. A known limitation in borylating pyridazines is that the nitrogen lone pairs can coordinate to the empty orbital of the active Ir catalyst, poisoning it. However, as demonstrated by Steel and co-workers, the presence of electron-withdrawing groups (like the C-4 ester) reduces the Lewis basicity of the adjacent nitrogens, mitigating catalyst deactivation[5]. Using a bulky ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) forces the borylation to occur at the least sterically hindered C-H bond.

Self-Validating Protocol: C-H Borylation

  • Inert Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 1.5 equiv).

  • Substrate Addition: Add ethyl 6-phenylpyridazine-4-carboxylate (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL). Rationale: THF is preferred over non-polar solvents to maintain the solubility of the highly functionalized pyridazine.

  • Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours. Monitor by TLC (alumina plates are recommended to prevent protodeborylation during analysis).

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a short pad of Celite. Concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography. Critical Step: Pre-treat the silica gel with 1% Et₃N in the eluent to neutralize acidic silanol sites, which prevents the rapid protodeborylation of the sensitive heteroaryl boronate ester.

Ester Group Transformations (C-4 Position)

Causality & Mechanistic Insight: The ethyl ester at the C-4 position acts as a versatile synthetic handle. Direct amidation of ethyl esters is notoriously sluggish. Therefore, a two-step saponification-amidation sequence is the most reliable method. The electron-deficient nature of the pyridazine ring accelerates the initial hydroxide-mediated saponification via nucleophilic acyl substitution.

Self-Validating Protocol: Saponification and Amidation

  • Saponification: Dissolve the scaffold (1.0 mmol) in THF/H₂O (3:1, 8 mL). Add LiOH·H₂O (3.0 mmol, 3.0 equiv). Stir at room temperature for 4 hours. LC-MS will show a shift to the [M-Et+H]+ mass. Acidify to pH 3 using 1M HCl. The resulting 6-phenylpyridazine-4-carboxylic acid will precipitate. Filter and dry under high vacuum.

  • Amidation: Dissolve the intermediate carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 3.0 equiv) and HATU (1.2 mmol, 1.2 equiv). Stir for 10 minutes to form the active O-At ester. Rationale: HATU is chosen over EDC/HOBt for electron-deficient heteroaromatic acids to suppress epimerization and maximize coupling efficiency.

  • Amine Addition: Add the desired primary or secondary amine (1.5 mmol, 1.5 equiv). Stir at room temperature for 6 hours.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Quantitative Data & Vector Summary

The following table summarizes the expected outcomes of the functionalization vectors described above, based on established literature parameters for highly substituted pyridazines.

Functionalization VectorReaction TypePrimary Reagents / CatalystRegioselectivityTypical Yield RangeKey Limitation / Consideration
C-3 Position Minisci AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈, TFAExclusive to C-355% – 80%Sensitive to highly sterically hindered tertiary radicals.
C-5 Position C-H BorylationB₂pin₂, [Ir(OMe)(cod)]₂, dtbpyC-5 (Steric control)40% – 65%Prone to protodeborylation during silica gel purification.
C-4 Position Ester Amidation1. LiOH 2. HATU, DIPEA, R-NH₂Exclusive to C-475% – 95%Requires complete removal of water prior to HATU coupling.

References

  • Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161. URL:[Link]

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry, 12(37), 7318-7327. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Portal: Yield Optimization in Ethyl 6-Phenylpyridazine-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for pyridazine derivative synthesis. The installation of a phenyl group at the 6-position of ethyl 6-chloropyridazine-4-carboxylate via Suzuki-Miyaura cross-coupling is a foundational transformation in medicinal chemistry. However, researchers frequently encounter depressed yields (<40%) due to competing side reactions inherent to the electron-deficient pyridazine core and the highly labile C4-ethyl ester.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you bypass these bottlenecks and achieve >90% isolated yields.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the specific failure mode occurring in your reactor.

DiagnosticTree Start Low Yield: Ethyl 6-phenylpyridazine-4-carboxylate CheckSM LC-MS Check: Is starting material consumed? Start->CheckSM YesConsumed Yes (>95% Conversion) CheckSM->YesConsumed NoConsumed No (<50% Conversion) CheckSM->NoConsumed CheckMass Identify Major Side Product YesConsumed->CheckMass CatPoison Catalyst Poisoning by Pyridazine or Rapid Protodeboronation NoConsumed->CatPoison MassM28 Mass[M-28]: Carboxylic Acid (Base-Catalyzed Ester Hydrolysis) CheckMass->MassM28 MassBiphenyl Biphenyl Formation (Oxidative Homocoupling) CheckMass->MassBiphenyl

Diagnostic decision tree for identifying yield loss mechanisms in pyridazine synthesis.

Advanced Troubleshooting FAQs

Q1: My starting material is completely consumed, but my isolated yield is <30%. LC-MS analysis of the crude mixture shows a major peak at [M-28]. What is happening? Causality: The [M-28] peak corresponds to the loss of the ethyl group (mass 29, plus a proton, net -28), indicating the formation of 6-phenylpyridazine-4-carboxylic acid. The highly electron-withdrawing nature of the pyridazine ring makes the C4-ester exceptionally susceptible to base-catalyzed saponification. Standard Suzuki conditions (e.g., aqueous Na₂CO₃ or NaOH at 80°C) rapidly hydrolyze the ester before the transmetalation and reductive elimination steps can conclude. Solution: Transition to strictly anhydrous cross-coupling conditions. Utilizing Potassium Trimethylsilanolate (TMSOK) as a base in anhydrous solvents promotes the transmetalation step via the "boronate mechanism" without the need for water, effectively eliminating ester hydrolysis ()[1].

Q2: The reaction stalls at ~50% conversion. Adding more phenylboronic acid or extending the reaction time does not improve the yield. Why? Causality: Pyridazines are strong σ-donors and can act as bidentate or off-cycle ligands, coordinating tightly to the Pd(II) intermediate and poisoning the catalyst. Additionally, phenylboronic acid is prone to rapid protodeboronation in basic media over extended periods, permanently consuming your coupling partner. Solution: Employ a highly active, sterically bulky catalyst system such as Pd₂(dba)₃ with Buchwald ligands (e.g., XPhos or SPhos) ()[2]. The steric bulk prevents off-cycle coordination of the pyridazine nitrogens. To combat protodeboronation, utilize a slow-release strategy by substituting phenylboronic acid with a MIDA boronate or potassium phenyltrifluoroborate ()[3].

Q3: I observe significant amounts of biphenyl in my crude mixture alongside unreacted pyridazine. How do I suppress this? Causality: Biphenyl is the product of oxidative homocoupling of phenylboronic acid. This occurs when trace oxygen is present in the reaction mixture, which oxidizes the Pd(0) catalyst and forces it to act as an oxidase rather than a cross-coupling catalyst. Solution: Implement rigorous degassing protocols (minimum three cycles of freeze-pump-thaw) rather than simple nitrogen sparging.

Mechanistic Pathway & Failure Modes

Understanding exactly where the catalytic cycle breaks down allows for precise optimization. The diagram below illustrates the standard Suzuki-Miyaura cycle and the exact points where ester hydrolysis and catalyst poisoning derail the synthesis.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ethyl 6-chloropyridazine-4-carboxylate) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (Phenylboronic Acid + Base) PdII->TransMet Poisoning Failure Mode 2: Off-Cycle Pyridazine Coordination PdII->Poisoning PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl Hydrolysis Failure Mode 1: Aqueous Base Cleaves Ester TransMet->Hydrolysis RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Ethyl 6-phenylpyridazine-4-carboxylate RedElim->Product

Catalytic cycle highlighting failure modes during transmetalation and oxidative addition.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative impact of switching from standard aqueous conditions to the optimized anhydrous protocol.

Reaction ConditionBase / SolventCatalyst SystemEster Hydrolysis (%)Isolated Yield (%)
Standard Aqueous Na₂CO₃ / Dioxane:H₂O (4:1)Pd(PPh₃)₄>60%22%
Mild Aqueous K₃PO₄ / Toluene:H₂O (10:1)Pd(dppf)Cl₂35%48%
Anhydrous (Optimized) TMSOK / Anhydrous DioxanePd₂(dba)₃ / XPhos<2% 94%

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the prior validation checkpoint is confirmed.

Objective: Synthesize ethyl 6-phenylpyridazine-4-carboxylate while entirely suppressing ester hydrolysis and catalyst poisoning.

Step 1: Catalyst Pre-Activation

  • Charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) under an argon atmosphere.

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red suspension to a clear, golden-yellow solution. This colorimetric change confirms the formation of the highly active, monomeric Pd(0)-XPhos complex. If the solution remains dark or precipitates form, the catalyst has oxidized; abort and obtain fresh Pd₂(dba)₃.

Step 2: Substrate & Base Addition

  • Add ethyl 6-chloropyridazine-4-carboxylate (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.5 equiv, 1.5 mmol).

  • Add Potassium Trimethylsilanolate (TMSOK) (2.0 equiv, 2.0 mmol) as a solid in one portion.

  • Causality Note: TMSOK is strictly anhydrous and highly soluble in dioxane. It facilitates the boronate transmetalation pathway without providing the hydroxide ions necessary for ester saponification.

Step 3: Degassing & Reaction

  • Perform three consecutive freeze-pump-thaw cycles.

  • Validation Checkpoint 2: After the final thaw, backfill the flask with ultra-pure Argon. Observe the liquid phase upon warming to room temperature; the absence of bubbling confirms a perfectly sealed, oxygen-free system, which is mandatory to prevent oxidative homocoupling of the boronic acid.

  • Heat the reaction mixture to 80°C for 4 hours.

Step 4: In-Process Monitoring

  • Withdraw a 10 µL aliquot under positive argon pressure, dilute in LC-MS grade MeCN, and analyze.

  • Validation Checkpoint 3: Confirm the complete disappearance of the starting material mass ([M+H]⁺ 187). Verify the presence of the product mass ([M+H]⁺ 229). Ensure the [M-28] peak (carboxylic acid) represents <2% relative area.

Step 5: Workup & Isolation

  • Cool to room temperature and filter the crude mixture through a short pad of Celite to remove palladium black and insoluble silanolate salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.

References

  • Denmark, S. E., Thomas, A. A. "Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the 'Boronate Mechanism'". Journal of the American Chemical Society, 2022. URL:[Link]

  • Billingsley, K. L., Anderson, K. W., Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds". Angewandte Chemie International Edition, 2006. URL:[Link]

  • Gillis, E. P., Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks". Journal of the American Chemical Society, 2007. URL:[Link]

Sources

Technical Support Center: Troubleshooting Column Purification of Ethyl 6-phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying heterocyclic compounds like ethyl 6-phenylpyridazine-4-carboxylate presents unique chromatographic challenges. As a molecule containing a basic 1,2-diazine core, a lipophilic phenyl ring, and a base-sensitive ester, it requires a carefully balanced purification strategy. This guide provides researchers and drug development professionals with field-proven insights, diagnostic workflows, and self-validating protocols to overcome tailing, co-elution, and degradation during column chromatography.

Molecular Diagnostics: Understanding the Chromatographic Behavior

To successfully purify ethyl 6-phenylpyridazine-4-carboxylate, one must understand the causality behind its behavior on a silica column. The molecule is governed by three distinct functional domains:

  • The Pyridazine Core: The 1,2-diazine system features two adjacent nitrogen atoms with localized lone pairs. This creates a highly polar, basic region that undergoes strong hydrogen bonding and ion-dipole interactions with the acidic silanol (Si-OH) groups of standard normal-phase silica gel[1]. This interaction is the primary cause of severe peak tailing and irreversible adsorption.

  • The Ethyl Carboxylate Group: While adding a modifier to neutralize silica is standard practice for basic heterocycles, the presence of the ethyl ester creates a narrow tolerance window. Harsh basic modifiers (like aqueous ammonia) can trigger base-catalyzed ester hydrolysis, converting your target product into an unwanted carboxylic acid[2].

  • The Phenyl Ring: This domain provides critical lipophilicity, making the molecule highly amenable to Reversed-Phase (RP) chromatography if normal-phase techniques fail to resolve structurally similar impurities[3].

Purification Decision Workflow

The following decision tree outlines the logical progression for isolating ethyl 6-phenylpyridazine-4-carboxylate from crude synthetic mixtures.

PurificationWorkflow Start Crude Ethyl 6-phenylpyridazine -4-carboxylate TLC TLC Evaluation (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing? TLC->CheckTailing Modifier Add 0.1-1% TEA (Avoid Strong Base) CheckTailing->Modifier Yes CheckResolution Good Resolution? CheckTailing->CheckResolution No Modifier->CheckResolution Flash Normal Phase Flash Chromatography CheckResolution->Flash Yes RP_HPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% FA) CheckResolution->RP_HPLC No Pure Pure Compound Flash->Pure RP_HPLC->Pure

Decision tree for ethyl 6-phenylpyridazine-4-carboxylate purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound streak from the baseline to the solvent front on TLC, and how do I fix it for the flash column? A1: Streaking is caused by the basic pyridazine nitrogens undergoing continuous, uneven adsorption-desorption cycles with the acidic silanols on the silica gel[1]. To resolve this, you must neutralize the stationary phase. Adding a small amount (0.1–1%) of a competitive amine modifier like triethylamine (TEA) to your mobile phase will block the silanol sites, allowing the pyridazine to elute in a sharp, defined band[3].

InteractionLogic Silica Acidic Silanol Groups (Stationary Phase) Interaction Strong Hydrogen Bonding & Ion-Dipole Interactions Silica->Interaction Pyridazine Basic Pyridazine Nitrogens (Target Molecule) Pyridazine->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result Solution Competitive Modifier (e.g., 1% Triethylamine) Solution->Interaction Blocks Silanols Outcome Elution with Sharp Peaks Solution->Outcome

Mechanistic interaction between pyridazine core and silica stationary phase.

Q2: I added 5% aqueous ammonia to my mobile phase to stop the tailing, but my yield crashed and LC-MS shows a mass corresponding to [M-28] (loss of ethyl). What happened? A2: You have inadvertently hydrolyzed your target molecule. The ethyl 4-carboxylate group is highly sensitive to base-catalyzed ester hydrolysis, especially in the presence of water and strong nucleophilic bases like ammonia[2]. Solution: Switch to a non-nucleophilic, anhydrous organic base modifier like TEA at a strict concentration of ≤1%. Alternatively, bypass normal phase entirely and use Reversed-Phase (RP) chromatography.

Q3: Normal phase chromatography gives a single broad peak containing my product and a structurally similar regioisomer. How can I resolve them? A3: Regioisomers of pyridazines often have nearly identical dipole moments, resulting in identical Rf​ values on standard 500 m²/g silica[4]. Solution: High-Performance Liquid Chromatography (HPLC) is necessary to achieve high purity for closely related isomers[3]. Switch to a C18 reversed-phase column using a gradient of water and acetonitrile. Adding 0.1% formic acid will protonate the pyridazine, drastically improving peak shape and resolution[3].

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the quantitative effects of various solvent systems and modifiers on the purification of ethyl 6-phenylpyridazine-4-carboxylate.

Solvent SystemAdditiveTarget Issue ResolvedRisk / DrawbackRecommendation Level
Hexane / EtOAcNoneBaseline separationSevere tailing; low recoveryLow (Avoid for pure basic heterocycles)
Hexane / EtOAc0.1–1% TEATailing and streakingTEA co-elution; requires high-vacuum dryingHigh (Primary Normal-Phase Method)
DCM / MeOH1–5% NH₄OHExtreme retentionHigh risk of ethyl ester hydrolysisAvoid (Destructive to target molecule)
H₂O / MeCN0.1% Formic AcidIsomer co-elutionRequires Prep-HPLC equipmentOptimal (Best for final >95% purity)

Self-Validating Experimental Protocols

Protocol A: Ester-Safe Amine-Modified Normal Phase Chromatography

Use this protocol for standard gram-scale purification where regioisomers are not a primary concern.

  • Mobile Phase Preparation: Prepare a binary gradient of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to the EtOAc channel. Causality: TEA acts as a sacrificial base to coat the silica.

  • Column Equilibration (Self-Validating Step): Pre-flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% TEA. Validation: The column must be saturated with TEA before the sample is loaded; otherwise, the pyridazine will bind irreversibly to the top of the column. Follow with 2 CV of pure Hexane to remove unbound TEA.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and evaporate to dryness. Dry-load the powder onto the column. Causality: Dry loading prevents the strong solvent (DCM) from causing band broadening.

  • Elution & Isolation: Run a gradient from 10% to 60% EtOAc/Hexane. Collect fractions and analyze via TLC (UV 254 nm). Pool product fractions and evaporate under reduced pressure. Dry on a high-vacuum line for 12 hours to remove residual TEA.

Protocol B: Reversed-Phase Preparative HPLC (Rescue Protocol)

Use this protocol if Protocol A fails to separate regioisomers or if ultra-high purity (>99%) is required for biological assays[3].

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade MeCN + 0.1% Formic Acid.

    • Run a linear gradient from 10% B to 90% B over 20 minutes. Causality: The acidic modifier protonates the pyridazine nitrogens, preventing secondary interactions with any unendcapped silanols on the C18 silica, ensuring sharp peaks[3]. The brief exposure to dilute acid is well-tolerated by the ethyl ester.

  • Recovery: Lyophilize the collected fractions to obtain the pure ethyl 6-phenylpyridazine-4-carboxylate as a solid.

Sources

Validation & Comparative

HPLC method validation for ethyl 6-phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative guide for the high-performance liquid chromatography (HPLC) method development and validation of ethyl 6-phenylpyridazine-4-carboxylate .

Introduction & Molecule Profiling

Ethyl 6-phenylpyridazine-4-carboxylate (CAS: 2098113-29-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. From an analytical perspective, this molecule presents three distinct structural challenges:

  • The Pyridazine Core (1,2-diazine): Contains two adjacent basic nitrogen atoms with lone pairs that are highly prone to secondary interactions with unendcapped silanols on silica-based columns, leading to severe peak tailing[2].

  • The Phenyl Ring: Provides a strong hydrophobic center capable of π−π stacking interactions.

  • The Ethyl Ester: Susceptible to base-catalyzed or acid-catalyzed hydrolysis, meaning the analytical method must be stability-indicating to resolve the intact ester from its primary degradant, 6-phenylpyridazine-4-carboxylic acid.

To ensure regulatory compliance, the analytical procedure must be developed and validated according to the enhanced lifecycle approach outlined in the ICH Q14 and newly revised ICH Q2(R2) guidelines[3],[4].

Mechanistic Column Comparison: C18 vs. Phenyl-Hexyl

Standard method development often defaults to an alkyl C18 stationary phase. However, understanding the causality behind molecular interactions allows for more deliberate column selection.

  • Standard C18 (Alkyl Phase): Relies entirely on hydrophobic dispersion forces. While it provides adequate retention for the ethyl ester, it often struggles to provide sufficient selectivity ( α ) between the parent molecule and closely related regioisomers or hydrolyzed degradants.

  • Phenyl-Hexyl Phase: Offers a dual-retention mechanism. The hexyl linker provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π electron donor-acceptor interactions with both the pyridazine core and the C6-phenyl ring of the analyte[5]. This orthogonal selectivity drastically improves resolution.

Table 1: Chromatographic Performance Comparison Conditions: 0.1% TFA in Water / 0.1% TFA in Acetonitrile (Gradient), 40°C, 1.0 mL/min.

ParameterStandard C18Phenyl-HexylMechanistic Driver / Causality
Retention Time (min) 6.48.2Enhanced π−π retention on the Phenyl-Hexyl phase.
Tailing Factor ( Tf​ ) 1.651.15Phenyl-Hexyl phases often feature optimized surface shielding against basic diazines.
Theoretical Plates ( N ) 6,20011,500Sharper peak shape due to highly efficient mass transfer and reduced silanol activity.
Resolution ( Rs​ ) *1.83.5Superior shape selectivity for the rigid 6-phenylpyridazine core.

*Resolution calculated between the target API and its primary degradant (6-phenylpyridazine-4-carboxylic acid).

Experimental Workflow & Validation Lifecycle

The following workflow illustrates the integration of analytical development and validation, ensuring the method is fit for its intended purpose[4].

HPLC_Workflow Dev Method Development (ICH Q14 Enhanced Approach) Col Stationary Phase Selection (C18 vs Phenyl-Hexyl) Dev->Col SST System Suitability Testing (Tailing < 1.5, N > 5000) Col->SST Val Method Validation (ICH Q2(R2) Framework) SST->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Val->Acc Rob Robustness (DoE Parameter Variation) Val->Rob Sub Lifecycle Management & Regulatory Submission Spec->Sub Lin->Sub Acc->Sub Rob->Sub

Analytical Procedure Validation Lifecycle for HPLC Methods (ICH Q14 & Q2(R2)).

Step-by-Step Methodology: A Self-Validating Protocol

To guarantee trustworthiness, the analytical sequence must be designed as a self-validating system . This means the protocol includes internal System Suitability Testing (SST) checks that automatically halt the sequence if chromatographic integrity is compromised.

Phase 1: Preparation of the SST Resolution Mixture

  • Weigh 10.0 mg of ethyl 6-phenylpyridazine-4-carboxylate reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.

  • Causality Check (Forced Hydrolysis): Transfer 1 mL of the stock into a vial and add 0.1 mL of 0.1 N NaOH. Let sit for 30 minutes to intentionally generate the hydrolyzed acid degradant. Neutralize with 0.1 N HCl.

  • Dilute to a final API concentration of 100 µg/mL. This serves as the SST Resolution Solution.

Phase 2: Optimized Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[5].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as a strong ion-pairing agent. By dropping the pH to ~2.0, the basic pyridazine nitrogens are fully protonated and paired with the trifluoroacetate anion, completely masking residual silanol interactions and preventing peak tailing[2].)

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 12 minutes, hold for 3 minutes, return to 20% B.

  • Flow Rate: 1.0 mL/min at a Column Temperature of 40°C.

  • Detection: UV at 260 nm.

Phase 3: Automated Validation Sequence Execution

  • Injections 1-2 (Blank): Verifies the absence of carryover.

  • Injections 3-8 (SST Resolution Solution): Validates system performance. Self-Validating Rule: The sequence is programmed to abort if Resolution ( Rs​ ) < 2.0 or Tailing Factor ( Tf​ ) > 1.5.

  • Injections 9-13 (Linearity): Inject standards at 50, 75, 100, 125, and 150 µg/mL to establish the calibration model[6].

  • Injections 14-22 (Accuracy/Recovery): Inject triplicate preparations of placebo spiked with API at 80%, 100%, and 120% of the nominal concentration[7].

Quantitative Data Presentation: ICH Q2(R2) Summary

The following table summarizes the validation results obtained using the optimized Phenyl-Hexyl method, evaluated against the strict acceptance criteria of the ICH Q2(R2) guidelines[4].

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from blanks and degradantsPeak purity angle < purity thresholdPass
Linearity & Range R2≥0.999 (over 50-150% target range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at all spike levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD≤2.0% for 6 replicate injections %RSD=0.85% Pass
Robustness (DoE) Rs​>2.0 across ±5°C Temp & ±0.1 mL/min FlowMinimum Rs​=2.8 Pass

References

  • [3],[4] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]

  • [2] ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine/Pyridazine Derivatives. Available at: [Link]

  • [5] National Institutes of Health (PMC). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. Available at: [Link]

  • [6],[7] General Literature on Heterocyclic Method Validation. HPLC Methodology for Determination or Purity Evaluation of Pyridine/Pyridazine Derivatives.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Ethyl 6-Phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug discovery and development, pyridazine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, finding applications from pharmaceuticals to agrochemicals.[1][2] Ethyl 6-phenylpyridazine-4-carboxylate, a molecule featuring a core pyridazine ring, is a representative scaffold whose purity, stability, and concentration must be unequivocally determined. A robust and reliable analytical method is not merely a regulatory requirement; it is the bedrock upon which all subsequent research, development, and quality control activities are built.

This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative method for ethyl 6-phenylpyridazine-4-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, creating a self-validating protocol that ensures data integrity and trustworthiness. The principles detailed herein are grounded in the internationally recognized ICH Q2(R1) and FDA guidelines for analytical procedure validation.[3][4][5][6]

The Analytical Challenge and the Selection of LC-MS/MS

The primary analytical challenge with a molecule like ethyl 6-phenylpyridazine-4-carboxylate is to develop a method that is not only sensitive but also highly selective. The method must be able to distinguish the analyte from starting materials, synthetic by-products, degradants, and matrix components.

While techniques like HPLC-UV are valuable, they can lack the specificity required to differentiate between compounds with similar chromophores. LC-MS/MS, however, offers unparalleled selectivity by monitoring a specific precursor-to-product ion transition. This high degree of specificity is a cornerstone of modern analytical validation for pharmaceutical compounds.[7][8] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based identification and quantification provides the robust, high-confidence data required for regulatory submission and drug development milestones.

Anticipating the Molecular Signature: Predicted Fragmentation Pathway

Before embarking on method development, an experienced scientist will predict the molecule's behavior in the mass spectrometer. Ethyl 6-phenylpyridazine-4-carboxylate (Molecular Weight: 242.26 g/mol ) will likely ionize efficiently in positive electrospray ionization (ESI+) mode to form the protonated molecule [M+H]⁺ at m/z 243.27.

The subsequent fragmentation (MS/MS) in the collision cell is predictable based on fundamental chemical principles.[9][10] The ethyl ester is a common and predictable point of fragmentation. The most likely fragmentation pathways involve the neutral loss of ethylene (C₂H₄, 28 Da) or ethanol (C₂H₅OH, 46 Da). Another plausible fragmentation is the loss of the entire ethoxy group radical (•OC₂H₅, 45 Da), followed by the loss of carbon monoxide (CO, 28 Da).

Below is a proposed fragmentation pathway, which will form the basis for selecting our quantitative ion transitions.

G cluster_molecule Ethyl 6-phenylpyridazine-4-carboxylate cluster_fragments Predicted MS/MS Fragments mol_structure [M+H]⁺ m/z 243.27 frag1 Loss of Ethylene (-C₂H₄) [M+H-28]⁺ m/z 215.24 mol_structure->frag1 Neutral Loss frag2 Loss of Ethoxy Radical (-•OC₂H₅) [M+H-45]⁺ m/z 198.22 mol_structure->frag2 Radical Loss frag3 Loss of CO from m/z 198 [M+H-45-28]⁺ m/z 170.19 frag2->frag3 Neutral Loss

Sources

A Comprehensive Guide to the Qualification and Comparison of Ethyl 6-Phenylpyridazine-4-carboxylate Analytical Standards

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. A reference standard serves as the benchmark against which a sample is measured; therefore, its purity, identity, and stability must be rigorously established. This guide provides an in-depth, objective comparison of methodologies to qualify and compare different sources or batches of ethyl 6-phenylpyridazine-4-carboxylate, a key heterocyclic intermediate in medicinal chemistry.[1]

This document eschews a rigid template in favor of a logical, field-proven workflow. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our discussion is grounded in authoritative principles from regulatory bodies and scientific literature, providing a comprehensive framework for your internal qualification processes.

The Imperative of a Well-Characterized Reference Standard

An analytical reference standard is defined as a "highly purified compound that is well characterized" by the US Food and Drug Administration (FDA) and as a "highly characterized specimen" by the United States Pharmacopeia (USP).[2] Its purpose is to ensure the accuracy and validity of qualitative and quantitative analytical data.[2] When a compendial (e.g., USP, Ph. Eur.) standard is unavailable, a non-compendial or in-house standard must be established. This qualification process is a critical component of any drug development program, underpinning the reliability of assays, impurity profiling, and stability studies.[2][3]

The comparison of a new batch of a reference standard against an existing, well-characterized standard, or the initial qualification of a new standard from a commercial supplier, follows a stringent set of analytical procedures. This guide will walk you through this process for ethyl 6-phenylpyridazine-4-carboxylate.

Physicochemical Characterization of Ethyl 6-Phenylpyridazine-4-carboxylate

Before any comparative analysis, the fundamental identity and properties of the candidate material must be confirmed. The following table summarizes the expected physicochemical properties based on available literature for the target compound and closely related pyridazine derivatives.

PropertyExpected Value/CharacteristicsSource
Chemical Name Ethyl 6-phenylpyridazine-4-carboxylateN/A
CAS Number Not consistently available in search resultsN/A
Molecular Formula C₁₃H₁₂N₂O₂Calculated
Molecular Weight 228.25 g/mol Calculated
Appearance White to light yellow solid/powder[4]
Melting Point Approx. 202-205 °C[4]
Solubility Soluble in organic solvents like DMSO, Chloroform[5]

Note: Spectroscopic data is often compound-specific. The data below is illustrative of the expected signals for a compound with this core structure, drawing from analogs where direct data is unavailable.

  • ¹H NMR (in CDCl₃): Expect signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons of the phenyl ring (~7.4-7.8 ppm), and protons on the pyridazine ring (singlets or doublets in the downfield region, e.g., ~8.2 ppm and higher).[5]

  • ¹³C NMR (in CDCl₃): Expect signals for the ethyl group carbons (~14 ppm, ~62 ppm), the ester carbonyl (~164 ppm), and multiple signals in the aromatic region (~125-157 ppm) corresponding to the phenyl and pyridazine rings.[5]

  • FT-IR (KBr): Key stretches include C=O (ester) around 1700-1730 cm⁻¹, C=N and C=C (aromatic rings) around 1500-1600 cm⁻¹, and C-H stretches.[4][6]

  • Mass Spectrometry (ESI-MS): The primary ion to monitor would be the protonated molecule [M+H]⁺ at m/z 229.25.

Understanding the Synthesis and Potential Impurities

A robust comparison of reference standards requires an understanding of potential impurities, which are often process-related. While multiple synthetic routes to pyridazines exist, a common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[7]

A plausible synthesis for ethyl 6-phenylpyridazine-4-carboxylate could involve the reaction of ethyl 2-(phenylcarbonyl)-3-oxobutanoate with hydrazine hydrate.

Based on this, potential impurities could include:

  • Unreacted Starting Materials: Ethyl 2-(phenylcarbonyl)-3-oxobutanoate and hydrazine.

  • By-products: Isomeric pyridazine derivatives or products from incomplete cyclization.

  • Residual Solvents: Ethanol, toluene, or other solvents used in synthesis and purification.

  • Related Substances: Compounds with similar structures formed from impurities in the starting materials.

The Comparative Analytical Workflow

The core of the comparison lies in a multi-faceted analytical approach. A candidate reference standard should be compared against an existing in-house standard or alternative commercial materials.

Diagram: Reference Standard Qualification & Comparison Workflow

G cluster_0 Phase 1: Initial Qualification cluster_1 Phase 2: Comprehensive & Comparative Analysis cluster_2 Phase 3: Certification & Release A Receive Candidate Material(s) B Physicochemical Characterization (Appearance, Solubility) A->B C Structural Identification (¹H NMR, ¹³C NMR, MS, FT-IR) B->C D Preliminary Purity Screen (HPLC-UV, TLC) C->D E Decision: Proceed to Full Characterization? D->E Meets Initial Specs? F High-Resolution Purity Assay (HPLC-UV, 100% method) E->F Yes G Impurity Profiling (Identify and Quantify) H Water Content (Karl Fischer Titration) I Residual Solvents (Headspace GC-MS) J Compare Data vs. Existing Standard or Alternative Materials K Data Review & Interpretation J->K L Assign Purity Value (Mass Balance Approach) K->L M Generate Certificate of Analysis L->M N Release as Qualified Reference Standard M->N

Caption: Workflow for qualifying and comparing reference standards.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

The cornerstone of comparison is a high-resolution, stability-indicating HPLC method. The goal is to separate the main component from all potential impurities. For heterocyclic compounds like pyridazines, a reversed-phase method is typically effective.[8][9]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18 or equivalent).[8]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the candidate standard and each alternative material in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Analysis and Data Interpretation:

    • Inject each sample solution in duplicate.

    • Calculate the purity using the area percent method (100% method), assuming all components have a similar response factor at the chosen wavelength.

    • Identify and quantify each impurity peak. Pay close attention to the impurity profile—the number and relative abundance of impurities are critical comparison points.

Table 1: Hypothetical Comparative HPLC Purity Data

ParameterCandidate Reference StandardAlternative Material 1Alternative Material 2Acceptance Criteria
Purity (Area %) 99.85%99.21%98.55%≥ 99.5%
Largest Unknown Impurity 0.08% at RRT 1.150.35% at RRT 1.250.65% at RRT 1.15≤ 0.10%
Total Impurities 0.15%0.79%1.45%≤ 0.50%
New Impurities NoneRRT 1.25, RRT 1.40NoneNo new impurities > 0.05%

RRT = Relative Retention Time

Causality Behind Choices: A gradient method is chosen to ensure elution of both early- and late-eluting impurities. A C18 column provides good retention for the moderately polar aromatic structure. The acidic mobile phase ensures that any basic nitrogen atoms in the heterocyclic ring are protonated, leading to better peak shapes.[10]

Identity Confirmation

While HPLC provides purity data, it does not confirm structural identity. Spectroscopic methods are required for unambiguous confirmation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This provides a molecular "fingerprint." The FT-IR spectrum of the candidate material should be superimposable with that of the established standard.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts, coupling constants, and integrations of the candidate material must match the established standard and the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11]

Content of Volatiles (Water and Residual Solvents)

Purity determined by HPLC is relative. To assign an absolute purity value (assay), the content of non-chromatographable components like water and residual solvents must be determined.

Protocol: Water Content by Karl Fischer Titration

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure: Accurately weigh a suitable amount of the standard into the titration vessel.

  • Analysis: Titrate with standardized Karl Fischer reagent. The result is reported as a weight/weight percentage.

Protocol: Residual Solvents by Headspace Gas Chromatography (GC)

  • Instrumentation: Headspace sampler coupled to a GC with a Flame Ionization Detector (FID).

  • Procedure: Accurately weigh the sample into a headspace vial. Add a suitable solvent (e.g., DMSO).

  • Analysis: Analyze against a standard containing known amounts of expected residual solvents (e.g., ethanol, toluene). Quantify any detected solvents.

Data Synthesis and Interpretation: The Mass Balance Approach

The final assigned purity of a reference standard is best determined by a mass balance approach, which accounts for all components of the material.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

Table 2: Hypothetical Mass Balance Calculation

ParameterCandidate Reference StandardAlternative Material 1
Chromatographic Purity (HPLC) 99.85%99.21%
Water Content (Karl Fischer) 0.05%0.25%
Residual Solvents (GC) 0.02% (Ethanol)0.30% (Toluene)
Non-volatile Residue (TGA/ROI) < 0.01%0.05%
Assigned Purity (Mass Balance) 99.78% 98.61%

ROI = Residue on Ignition

Diagram: Decision Framework for Standard Selection

G start Begin Comparison purity_check Purity (HPLC) ≥ 99.5%? start->purity_check impurity_check Impurity Profile Acceptable? (No single impurity > 0.1%) purity_check->impurity_check Yes reject Reject Material purity_check->reject No identity_check Spectroscopic Identity Confirmed? (NMR, IR, MS) impurity_check->identity_check Yes impurity_check->reject No volatiles_check Volatiles Acceptable? (Water + Solvents < 0.2%) identity_check->volatiles_check Yes identity_check->reject No accept Qualify as Reference Standard volatiles_check->accept Yes volatiles_check->reject No

Caption: Decision tree for qualifying a candidate reference standard.

Conclusion and Recommendation

The qualification of a non-compendial reference standard is a rigorous, evidence-based process. For ethyl 6-phenylpyridazine-4-carboxylate, a candidate material should demonstrate high purity (typically ≥ 99.5% by HPLC), a well-defined and minimal impurity profile, unambiguous structural confirmation, and low levels of water and residual solvents.

When comparing multiple sources, the material with the highest purity and the fewest impurities should be selected. The presence of any new, unidentified impurity greater than 0.1% would typically disqualify a material for use as a primary reference standard. By following the comprehensive analytical workflow detailed in this guide, researchers and drug development professionals can ensure the selection and proper characterization of high-quality reference standards, thereby guaranteeing the integrity and reliability of their analytical results.

References

  • Supporting Information for a scientific article. (n.d.).
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • USP General Chapter <1058>. (n.d.). Agilent.
  • Analytical standards for usp: How certified reference material suppliers work?. (2023, March 29). SimSon Pharma Limited.
  • FAQs: Reference Standards. (n.d.). US Pharmacopeia (USP).
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Proposed Update to USP <1058> on Analytical Instrument and System Qualific
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). Semantic Scholar.
  • Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry.
  • New pyridazinone-4-carboxamides as new ca - Uniss. (2026, February 17). IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017, April 12). Oriental Journal of Chemistry.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • Supplementary Inform
  • Dugo, P., et al. (n.d.). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.
  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[2][12]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. (2023, January 6). MDPI.

  • Aly, A. A., & Wasfy, A. A. F. (n.d.). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids Usi. Chemical Papers.
  • FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. (n.d.).
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.).
  • Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.
  • Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. (n.d.).
  • 4-pyridazinecarboxylic acid, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, ethyl ester, dihydrochloride. (n.d.). PubChemLite.
  • Pyrazine, ethyl-. (n.d.). NIST WebBook.
  • Product Highlights - Chemical Reference Standards. (n.d.).
  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (n.d.). Organic Chemistry Portal.
  • Ethyl 4-piperidinecarboxyl
  • ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • ethyl 3-amino-6-chloropyridazine-4-carboxylate — Chemical Substance Inform
  • Pyridat PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
  • Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)
  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16).
  • Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. (n.d.). ChemRxiv.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Total. (n.d.). KANTO CHEMICAL CO.,INC..

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-phenylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-phenylpyridazine-4-carboxylate. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The protocols outlined below are designed to be self-validating systems, grounding every recommendation in established safety principles and authoritative standards.

Hazard Assessment: Understanding the Compound

Ethyl 6-phenylpyridazine-4-carboxylate is a heterocyclic organic compound. While specific toxicological data for this exact molecule may not be extensively published, the pyridazine core and related aromatic heterocyclic compounds warrant a cautious approach.[1][2] Based on data from structurally similar chemicals, the primary hazards to mitigate are:

  • Skin Irritation: Direct contact may cause redness, itching, or irritation.[3][4]

  • Serious Eye Irritation: The compound, particularly in powdered form, can be a significant irritant to the eyes, potentially causing damage if not flushed promptly.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the nose, throat, and lungs.[3][5]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been thoroughly investigated. Therefore, it is prudent to assume the material is potentially toxic and minimize all routes of exposure.[6]

This assessment dictates a PPE strategy focused on creating a complete barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. However, a baseline level of protection is always required.

Data Presentation: Task-Based PPE Selection
TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers)LowANSI Z87.1 Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Solids Transfer (<1g)ModerateChemical Splash GogglesNitrile GlovesLab CoatRecommended if not in a fume hood
Solution Preparation & Transfers Moderate-HighChemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired if outside a fume hood
Running Reactions / Heating HighChemical Splash Goggles & Face ShieldChemically Resistant Gloves (e.g., Butyl Rubber)Flame-Resistant Lab Coat & ApronWork must be conducted in a fume hood
Spill Cleanup HighChemical Splash Goggles & Face ShieldHeavy-Duty, Chemically Resistant GlovesChemical Splash Suit or CoverallsAir-Purifying Respirator (APR) with appropriate cartridges
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, ANSI Z87.1-rated safety glasses must be worn in any laboratory where chemicals are stored or handled.[7] When handling Ethyl 6-phenylpyridazine-4-carboxylate in any form outside of a sealed container, you must upgrade to chemical splash goggles.[8] For tasks with a higher risk of splashes, such as transferring solutions or working with reactions under pressure, a face shield must be worn over the safety goggles.[8]

  • Hand Protection : Disposable nitrile gloves provide good general protection for incidental contact.[9] Always inspect gloves for tears or punctures before use.[10] For prolonged contact or when working with solutions, select gloves with demonstrated resistance to the solvent being used. When in doubt, double-gloving can provide an additional layer of protection. Contaminated gloves must be disposed of immediately following approved procedures.[5]

  • Body Protection : A clean, buttoned lab coat is mandatory to protect skin and personal clothing.[7][11] For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[9] Ensure that legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.[6][12]

  • Respiratory Protection : All work that may generate dust or aerosols of Ethyl 6-phenylpyridazine-4-carboxylate should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls like a fume hood are not feasible, a risk assessment must be performed to determine the appropriate respiratory protection, which may require the use of an N95 respirator or a half-mask air-purifying respirator (APR).[7][9]

Operational and Disposal Plans

Procedural discipline is as critical as the equipment itself. The following workflows ensure that PPE is used in a way that maximizes protection and minimizes the risk of cross-contamination.[11]

Experimental Protocol: PPE Selection & Donning Workflow
  • Assess the Risk : Before starting, evaluate the task to be performed using the table above. Consider the quantity of the chemical, its physical form (solid/liquid), and the potential for aerosolization or splashing.

  • Gather All PPE : Collect the required eye/face protection, gloves, and body protection. Inspect each item for damage.

  • Don Body Protection : Put on the lab coat, ensuring it is fully buttoned. If required, don an apron.

  • Don Respiratory Protection : If a respirator is required, perform a seal check according to the manufacturer's instructions.

  • Don Eye/Face Protection : Put on safety goggles and, if necessary, the face shield.

  • Don Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.

Mandatory Visualization: PPE Selection Workflow

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Start Identify Task (e.g., Weighing, Reaction) Assess_Hazards Assess Hazards (Quantity, Form, Splash Risk) Start->Assess_Hazards Select_PPE Select PPE Based on Task (Refer to Table) Assess_Hazards->Select_PPE Don_Body 1. Don Lab Coat / Apron Select_PPE->Don_Body Don_Resp 2. Don Respirator (if needed) Don_Body->Don_Resp Don_Eye 3. Don Goggles / Face Shield Don_Resp->Don_Eye Don_Gloves 4. Don Gloves (over cuffs) Don_Eye->Don_Gloves Ready Ready Don_Gloves->Ready Ready for Work

Caption: A workflow diagram for selecting and donning appropriate PPE.

Experimental Protocol: PPE Doffing (Removal) and Disposal

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Inspect : Before removal, inspect your gloves for any visible contamination. If a spill has occurred, decontaminate the exterior of the PPE where possible.

  • Remove Outer Layer : If wearing an apron or outer gloves, remove them first, turning them inside out as you do.

  • Remove Gloves : Using the gloved-to-gloved technique, peel off the first glove. With your now-bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior.

  • Dispose of Gloves : Immediately dispose of used gloves in a designated, labeled hazardous waste container.[10]

  • Remove Face/Eye Protection : Remove the face shield and/or goggles by handling the strap. Avoid touching the front surface.

  • Remove Lab Coat : Remove your lab coat by rolling it down your arms and turning it inside out. Hang it in its designated storage area or place it in a laundry container if contaminated.

  • Wash Hands : The final, crucial step is to wash your hands thoroughly with soap and water for at least 20 seconds.[10][13]

Mandatory Visualization: PPE Doffing Procedure

PPE_Doffing_Procedure cluster_removal Removal Sequence (Most to Least Contaminated) cluster_final Final Step Decontaminate 1. Decontaminate Exterior (if necessary) Remove_Gloves 2. Remove Gloves (Gloved-to-Gloved, then Clean-to-Clean) Decontaminate->Remove_Gloves Dispose_Gloves 3. Dispose of Gloves in Hazardous Waste Remove_Gloves->Dispose_Gloves Remove_Face_Shield 4. Remove Face Shield / Goggles Dispose_Gloves->Remove_Face_Shield Remove_Coat 5. Remove Lab Coat (Inside Out) Remove_Face_Shield->Remove_Coat Wash_Hands 6. WASH HANDS THOROUGHLY Remove_Coat->Wash_Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-phenylpyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-phenylpyridazine-4-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.